Esmolol Hydrochloride
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1986 and is indicated for hypertension and has 4 investigational indications. It was withdrawn in at least one region.
See also: Esmolol (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4.ClH/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3;/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKNCWBANDDJJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
81147-92-4 (Parent) | |
| Record name | Esmolol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081161173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7049003 | |
| Record name | Esmolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
White or off-white crystalline powder, Crystals from methanol-ether | |
CAS No. |
81161-17-3 | |
| Record name | Esmolol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81161-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Esmolol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081161173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Esmolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Esmolol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESMOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V05260LC8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ESMOLOL HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6530 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
85-86 °C | |
| Record name | ESMOLOL HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6530 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Esmolol Hydrochloride: An In-depth Technical Guide on its Mechanism of Action in Cardiac Myocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esmolol hydrochloride is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1][2] Its rapid onset and short duration of action make it a valuable therapeutic agent in clinical settings requiring acute control of ventricular rate and blood pressure.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms through which esmolol exerts its effects on cardiac myocytes, with a focus on its interaction with beta-1 adrenergic receptors, downstream signaling pathways, and direct effects on ion channels. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of esmolol's cardiac pharmacology.
Core Mechanism of Action: Beta-1 Adrenergic Receptor Blockade
The primary mechanism of action of this compound is the competitive blockade of beta-1 adrenergic receptors on the surface of cardiac myocytes.[1][4] These G-protein coupled receptors are the principal targets of the endogenous catecholamines, norepinephrine and epinephrine, which are released by the sympathetic nervous system.[4] By binding to these receptors, esmolol prevents the activation of the downstream signaling cascade that is normally initiated by catecholamines.[5]
Signaling Pathway
The binding of an agonist, such as norepinephrine, to the beta-1 adrenergic receptor triggers a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The activated alpha subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA then phosphorylates several key intracellular proteins that regulate cardiac myocyte function, including L-type calcium channels and phospholamban.[6] Esmolol, by blocking the initial step in this cascade, effectively attenuates the entire signaling pathway.
Direct Electrophysiological Effects on Cardiac Myocytes
Beyond its primary action on beta-1 adrenergic receptors, esmolol has been shown to exert direct effects on various ion channels in cardiac myocytes, contributing to its antiarrhythmic properties. These effects are independent of its beta-blocking activity and are observed at higher concentrations.
Inhibition of L-type Calcium Current (ICa,L)
Esmolol directly inhibits the L-type calcium current (ICa,L) in a concentration-dependent manner.[7] This inhibition reduces the influx of calcium into the myocyte during the plateau phase of the action potential, leading to a negative inotropic effect (reduced contractility).[8][9]
Inhibition of Fast Sodium Current (INa)
Esmolol also blocks the fast sodium current (INa), which is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[7][8] This effect is concentration-dependent and contributes to esmolol's membrane-stabilizing activity.[8] The inhibition of INa can slow the conduction of the cardiac impulse.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key parameters in cardiac myocytes.
Table 1: Inhibitory Effects of Esmolol on Ion Channels
| Ion Current | Species | IC50 | Reference(s) |
| L-type Calcium Current (ICa,L) | Rat | 0.45 ± 0.05 mmol/L | [7][10] |
| Fast Sodium Current (INa) | Rat | 0.17 ± 0.025 mmol/L | [7][10] |
| Fast Sodium Current (INa) | Rat | 74.2 ± 0.60 µmol/L | [8] |
Table 2: Electrophysiological Effects of Esmolol
| Parameter | Species | Concentration | Effect | Reference(s) |
| Action Potential Duration (APD) | Guinea Pig | > 10 µM | Shortened | |
| Inward Rectifier K+ Current (IK1) | Guinea Pig | Dose-dependent | Inhibited | |
| L-type Ca2+ Current (ICaL) | Guinea Pig | Dose-dependent | Inhibited | |
| Sarcomere Shortening | Rat | 0.3 mmol/L | Decreased by 72 ± 11% | |
| Calcium Transient Amplitude | Rat | 0.3 mmol/L | Reduced by 44 ± 9% | |
| Peak I-V Relationship (INa) | Rat | 74.2 µmol/L | Decreased from 16.97 ± 1.68 pA/pF to 6.96 ± 0.51 pA/pF at -35 mV | [8] |
| Half-inactivation Voltage (V1/2) of INa | Rat | 74.2 µmol/L | Shifted from -78.75 ± 2.3 mV to -85.94 ± 3.2 mV | [8] |
| Time Constant of Resting Inactivation of INa | Rat | 74.2 µmol/L | Shortened from 62.75 ± 3.21 ms to 24.93 ± 2.43 ms | [8] |
Experimental Protocols
Isolation of Adult Ventricular Myocytes
A common method for isolating high-quality adult ventricular myocytes for electrophysiological and calcium imaging studies is the Langendorff perfusion technique.
Solutions:
-
Calcium-free Tyrode's Solution (in mmol/L): 135 NaCl, 5.4 KCl, 1.0 MgCl2, 0.33 NaH2PO4, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Enzyme Solution: Calcium-free Tyrode's solution supplemented with collagenase (e.g., Type II) and protease (e.g., Type XIV).
-
Stop Solution: Perfusion buffer with a higher concentration of bovine serum albumin (BSA) and gradual reintroduction of CaCl2.
Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is employed to record ionic currents from isolated cardiac myocytes.
Solutions:
-
External (Bath) Solution for ICa,L Recording (in mmol/L): 135 NaCl, 5.4 CsCl, 1.0 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose; pH 7.4 with CsOH. Tetrodotoxin (TTX) is often included to block INa.
-
Internal (Pipette) Solution for ICa,L Recording (in mmol/L): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES; pH 7.2 with CsOH.
-
External (Bath) Solution for INa Recording (in mmol/L): Low Na+ solution to reduce current amplitude, containing N-methyl-D-glucamine (NMDG) as a substitute for NaCl. Specific compositions vary.
-
Internal (Pipette) Solution for INa Recording (in mmol/L): CsF-based solution to eliminate K+ currents, e.g., 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES; pH 7.2 with CsOH.
Voltage-Clamp Protocols:
-
For ICa,L: From a holding potential of -40 mV to inactivate Na+ channels, depolarizing steps are applied (e.g., to +10 mV for 300 ms).
-
For INa: From a holding potential of -120 mV, depolarizing steps are applied in increments (e.g., from -80 mV to +40 mV).
Measurement of Intracellular Calcium Transients
Intracellular calcium transients are typically measured using fluorescent calcium indicators, such as Fura-2.
Methodology:
-
Loading: Isolated myocytes are incubated with the acetoxymethyl (AM) ester form of the calcium indicator (e.g., Fura-2 AM), which is cell-permeant.
-
De-esterification: Intracellular esterases cleave the AM group, trapping the indicator inside the cell.
-
Excitation and Emission: For Fura-2, cells are alternately excited at 340 nm and 380 nm, and the fluorescence emission is recorded at 510 nm.
-
Ratio Calculation: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
-
Data Analysis: Changes in the F340/F380 ratio are analyzed to determine the amplitude and kinetics (e.g., decay time constant) of the calcium transient before and after the application of esmolol.
Conclusion
This compound exerts its primary therapeutic effects in cardiac myocytes through competitive antagonism of beta-1 adrenergic receptors, leading to a reduction in the downstream signaling cascade involving cAMP and PKA. This results in decreased heart rate, contractility, and conduction velocity. Additionally, at higher concentrations, esmolol directly inhibits L-type calcium and fast sodium channels, contributing to its antiarrhythmic properties. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the cardiac pharmacology of esmolol and develop novel cardiovascular therapeutics.
References
- 1. Spontaneous and experimentally evoked [Ca2+]i-transients in cardiac myocytes measured by means of a fast Fura-2 technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [scholarship.libraries.rutgers.edu]
- 4. Direct effects of esmolol and landiolol on cardiac function, coronary vasoactivity, and ventricular electrophysiology in guinea-pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. ionoptix.com [ionoptix.com]
- 7. Exploring the Coordination of Cardiac Ion Channels With Action Potential Clamp Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of esmolol on myocardial protection in patients with tetrology of Fallot - Turkish Journal of Thoracic and Cardiovascular Surgery [tgkdc.dergisi.org]
- 10. Application of Calcium Kinetics Characterization in Cardiac Disease Modeling and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Chemical and physical properties of Esmolol Hydrochloride for research
An In-depth Technical Guide to the Chemical and Physical Properties of Esmolol Hydrochloride for Research Professionals
Introduction
This compound (HCl) is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1][2] Classified as a Class II antiarrhythmic agent, it is utilized clinically for the rapid control of ventricular rate in patients with supraventricular tachyarrhythmias and for managing tachycardia and hypertension in perioperative and other critical care settings.[3][4] Its therapeutic appeal stems from a rapid onset of action and a very short duration, which is a direct consequence of its unique metabolic pathway.[1][5]
Esmolol HCl's structure features an ester linkage, making it susceptible to rapid hydrolysis by esterases in the cytosol of red blood cells.[5][6] This metabolic route results in a short elimination half-life of approximately 9 minutes, allowing for precise dose titration and rapid reversal of its effects upon discontinuation.[1][4] This whitepaper provides a comprehensive overview of the essential chemical and physical properties of this compound, detailed experimental protocols for its analysis, and visual representations of its mechanism of action and metabolic pathways to support research and development activities.
Chemical and Structural Properties
This compound is the hydrochloride salt of esmolol.[7] It is a white to off-white crystalline powder.[1][8]
| Identifier | Value | Source |
| IUPAC Name | methyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride | [7][] |
| CAS Number | 81161-17-3 | [1][10] |
| Molecular Formula | C₁₆H₂₆ClNO₄ | [7][8] |
| Molecular Weight | 331.83 g/mol | [10][11] |
| SMILES | CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | [7] |
| InChIKey | GEKNCWBANDDJJL-UHFFFAOYSA-N | [7][10] |
Physical and Physicochemical Properties
The physicochemical profile of Esmolol HCl is critical to its formulation, stability, and pharmacokinetic behavior. It is a relatively hydrophilic compound.[1]
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [7][8] |
| Melting Point | 85-92 °C | [7][][12] |
| pKa | 9.5 - 9.67 (Strongest Basic) | [6][7] |
| Solubility | - Very soluble in water- Freely soluble in alcohol- Soluble in DMSO (~25 mg/mL)- Soluble in Ethanol (~25 mg/mL)- Soluble in PBS (pH 7.2) (~10 mg/mL) | [1][8][][13] |
| Partition Coefficient (Log P) | 0.42 (octanol/water at pH 7.0) | [1] |
| Polymorphism | At least three solvent-free polymorphic forms (A, B, C) have been identified. | [14][15] |
Spectral Data
Spectroscopic analysis is fundamental for the identification and quantification of Esmolol HCl.
| Technique | Data | Source |
| UV/Vis (λmax) | 224, 276, 283 nm | [13] |
| Infrared (IR) | Conforms to standard | [12] |
| ¹H NMR & ¹³C NMR | Spectra available for structural confirmation | [16][17] |
| Mass Spectrometry | Molecular ion consistent with structure | [18] |
Pharmacology and Mechanism of Action
Esmolol is a cardioselective beta-1 adrenergic receptor antagonist.[19][20] It competitively blocks the beta-1 receptors located predominantly in cardiac muscle.[7][21] This action inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed atrioventricular (AV) nodal conduction (negative dromotropy).[19][22] At therapeutic doses, it lacks intrinsic sympathomimetic or membrane-stabilizing activity.[4][6] At higher concentrations, it can also begin to block beta-2 receptors in bronchial and vascular smooth muscle.[7][21]
Pharmacokinetics and Metabolism
Esmolol HCl is administered intravenously and exhibits a rapid distribution half-life of about 2 minutes and an elimination half-life of approximately 9 minutes.[1][6] It is about 55% bound to plasma proteins.[6][23] Its rapid clearance (around 20 L/kg/hr) is primarily due to metabolism by esterases located in the cytosol of red blood cells, which hydrolyze the ester linkage.[1][5] This process is independent of liver or kidney function for the parent drug.[23] The metabolism yields an inactive acidic metabolite and methanol.[5][6] This acid metabolite has a much longer half-life (~3.7 hours) and is cleared by the kidneys.[6]
Experimental Protocols
Accurate determination of Esmolol HCl in bulk form and pharmaceutical preparations is crucial for quality control and research. Below are summaries of established analytical methods.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for resolving Esmolol HCl from its impurities and degradation products.[24][25]
-
Objective: To quantify this compound and separate it from process-related impurities and degradation products.
-
Instrumentation: A standard HPLC system with a UV absorbance detector.[24]
-
Column: Reverse-phase C18 (e.g., 250 mm × 4.6 mm, 5µm) or a microparticulate cyano-bonded silica-packed column.[24][25]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer. An example is Acetonitrile, methanol, and a potassium dihydrogen phosphate buffer.[25][26] A specific published mobile phase consists of acetonitrile-0.005 M sodium acetate-acetic acid (15:84:1).[24]
-
Flow Rate: Typically 1.0 to 2.0 mL/min.[24]
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.[25]
-
Detection: UV detection at a wavelength of 221 nm or 280 nm.[24][25]
-
Internal Standard (optional but recommended): 2-p-chlorophenyl-2-methylpropanol has been used.[24]
-
Procedure:
-
Prepare standard solutions of Esmolol HCl and any known impurities at various concentrations in the mobile phase or a suitable diluent (e.g., water:acetonitrile 50:50).[16]
-
Prepare the sample solution by accurately weighing and dissolving the Esmolol HCl substance in the same diluent to a known concentration (e.g., 200 µg/mL).[26]
-
Inject the standard solutions to establish a calibration curve and verify system suitability parameters (e.g., tailing factor, resolution, theoretical plates).
-
Inject the sample solution.
-
Calculate the concentration of Esmolol HCl in the sample by comparing its peak area to the calibration curve.[26]
-
UV-Visible Spectrophotometry
Spectrophotometric methods, often involving charge-transfer complex formation, provide a simpler and more rapid alternative for quantification, though they may be less specific than HPLC.[27][28]
-
Objective: To determine the concentration of Esmolol HCl in a sample.
-
Principle: Esmolol HCl, as an n-electron donor, can form colored charge-transfer complexes with various π-acceptor reagents. The intensity of the color, measured by absorbance, is proportional to the drug concentration.[27]
-
Instrumentation: A UV-Visible spectrophotometer with matched 10 mm quartz cells.[27]
-
Reagents: Acidic dyes such as Bromothymol Blue (BTB), Bromophenol Blue (BPB), or other reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[27][28]
-
Procedure (Example using BTB):
-
Prepare a standard stock solution of Esmolol HCl in distilled water.
-
Create a series of calibration standards by transferring varying aliquots of the stock solution into separating funnels.
-
Add a sodium acetate-hydrochloric acid buffer to adjust the pH to the optimal range for complex formation (e.g., pH 2.8 for BTB).[28]
-
Add a fixed volume of the BTB dye solution to each funnel and mix.
-
Extract the formed yellow ion-pair complex into a fixed volume of chloroform by shaking.
-
Allow the layers to separate and collect the organic (chloroform) layer.
-
Measure the absorbance of the organic layer at the wavelength of maximum absorbance (λmax = 415 nm for the BTB complex) against a reagent blank.[28]
-
Construct a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample using its absorbance.
-
Conclusion
This compound possesses a distinct set of chemical and physical properties that are intrinsically linked to its unique pharmacokinetic profile as an ultra-short-acting beta-blocker. Its high water solubility, specific pKa, and, most importantly, the ester moiety susceptible to rapid enzymatic hydrolysis, are key characteristics for researchers in drug formulation, analytical development, and pharmacology. The provided data tables, mechanistic diagrams, and detailed experimental protocols offer a foundational guide for professionals engaged in the study and application of this important cardiovascular drug.
References
- 1. This compound | 81161-17-3 [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. Esmolol | C16H25NO4 | CID 59768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound: an ultrashort-acting, beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Esmolol - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound | C16H26ClNO4 | CID 104769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mehtaapi.com [mehtaapi.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Esmolol [drugfuture.com]
- 12. This compound 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Item - Insight into the Structure and Formation Mechanism of this compound Polymorphs Based on Experiments and Molecular Simulations - American Chemical Society - Figshare [acs.figshare.com]
- 16. ijpsr.com [ijpsr.com]
- 17. This compound(81161-17-3) 1H NMR spectrum [chemicalbook.com]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. medkoo.com [medkoo.com]
- 22. What is the mechanism of this compound? [synapse.patsnap.com]
- 23. pdr.net [pdr.net]
- 24. High-performance liquid chromatographic method for the determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ijpsr.com [ijpsr.com]
- 26. uspnf.com [uspnf.com]
- 27. ijacskros.com [ijacskros.com]
- 28. ajrconline.org [ajrconline.org]
Preclinical Pharmacokinetics and Pharmacodynamics of Esmolol Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esmolol hydrochloride is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist. Its rapid onset and offset of action make it a valuable tool in clinical settings requiring tight control of heart rate and blood pressure. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of esmolol, summarizing key data from various animal models and detailing the experimental protocols used in these foundational studies.
Pharmacokinetics
The pharmacokinetic profile of esmolol is characterized by rapid metabolism, a short half-life, and a predictable dose-response relationship.
Absorption and Distribution
Esmolol is administered intravenously, ensuring immediate and complete bioavailability. It has a rapid distribution half-life of approximately 2 minutes.[1] Esmolol is about 55-60% bound to plasma proteins.[2]
Metabolism
The metabolism of esmolol is a key determinant of its ultrashort duration of action. It is rapidly hydrolyzed by esterases present in the cytosol of red blood cells to its primary acid metabolite, ASL-8123, and methanol.[1][3] This metabolic pathway is distinct from plasma cholinesterases or red blood cell membrane acetylcholinesterases.[4]
dot
References
- 1. [Esmolol in anesthesiology: pharmacology and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vet-ebooks.com [vet-ebooks.com]
- 3. Hypotensive anesthesia with esmolol. Assessment of hemodynamics, consumption of anesthetic drugs, and recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Esmolol, an ultrashort-acting, selective beta 1-adrenoceptor antagonist: pharmacodynamic and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Beta-1 Selectivity of Esmolol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro beta-1 selectivity of Esmolol Hydrochloride, a short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1][2][3][4] The document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of esmolol's receptor affinity profile, the experimental methodologies used to determine this selectivity, and the underlying signaling pathways.
Core Findings: Receptor Binding Affinity
This compound exhibits a significant preferential affinity for the beta-1 adrenergic receptor over the beta-2 adrenergic receptor in in vitro studies. This selectivity is the basis for its clinical use in managing cardiovascular conditions where a reduction in heart rate and blood pressure is desired without significantly affecting the beta-2 receptor-mediated functions, such as bronchodilation.
Quantitative Analysis of Receptor Affinity
The in vitro beta-1 selectivity of esmolol has been quantified through radioligand binding assays, which measure the affinity of a drug for a specific receptor. The key parameters used to express this affinity are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower Ki value indicates a higher binding affinity.
The selectivity of esmolol for the beta-1 receptor is demonstrated by a significantly lower Ki value for this receptor subtype compared to the beta-2 receptor.
| Compound | Receptor Subtype | Ki (nM) | Reference |
| Esmolol | Human Beta-1 Adrenergic Receptor | 194 | [5] |
| Esmolol | Human Beta-2 Adrenergic Receptor | 5800 | [5] |
The beta-1/beta-2 selectivity ratio is a critical measure of a drug's receptor preference. It is calculated by dividing the Ki value for the beta-2 receptor by the Ki value for the beta-1 receptor. A higher ratio indicates greater selectivity for the beta-1 receptor.
| Compound | Beta-1/Beta-2 Selectivity Ratio | Reference |
| Esmolol | ~30 | [6] |
| Esmolol | 34 | [7] |
The acid metabolite of esmolol has a markedly lower affinity for both beta-1 and beta-2 adrenoceptors and is considered nonselective.[7] Compared to esmolol, its acid metabolite is approximately 400-fold less potent at beta-1 adrenoceptors.[7]
Experimental Protocols
The determination of esmolol's in vitro beta-1 selectivity relies on established experimental techniques, primarily radioligand binding assays and functional assays.
Radioligand Binding Assay: A Representative Protocol
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[8] These assays involve incubating a radiolabeled ligand with a tissue or cell membrane preparation containing the receptor of interest and measuring the displacement of the radioligand by the test compound (esmolol).
Objective: To determine the Ki of esmolol for beta-1 and beta-2 adrenergic receptors.
Materials:
-
Radioligand: A non-selective beta-adrenergic antagonist, such as [125I]-Iodocyanopindolol.
-
Membrane Preparation: From a cell line or tissue expressing human beta-1 and beta-2 adrenergic receptors (e.g., HEK293 cells transfected with the respective receptor genes).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-selective beta-blocker, such as propranolol, to determine non-specific binding.
-
Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl2).
-
Filtration Apparatus: To separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a lysis buffer and isolate the membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a multi-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of esmolol.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity on each filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the esmolol concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Below is a graphical representation of a typical radioligand binding assay workflow.
Caption: Workflow of a Radioligand Binding Assay.
Functional Assays
Functional assays measure the physiological response of a cell to a drug, providing a different perspective on its selectivity. For beta-adrenergic receptors, a common functional assay measures the production of cyclic AMP (cAMP), a second messenger.
Objective: To assess the ability of esmolol to antagonize the agonist-induced cAMP production via beta-1 and beta-2 adrenergic receptors.
Procedure:
-
Cell Culture: Use cells expressing either beta-1 or beta-2 adrenergic receptors.
-
Assay Setup: Pre-incubate the cells with varying concentrations of esmolol.
-
Agonist Stimulation: Add a non-selective beta-agonist, such as isoproterenol, to stimulate the receptors.
-
cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., ELISA-based).
-
Data Analysis: Plot the cAMP concentration against the agonist concentration in the presence of different esmolol concentrations. The rightward shift of the agonist dose-response curve in the presence of esmolol indicates antagonism. The Schild regression analysis can be used to determine the pA2 value, which is a measure of antagonist potency.
Signaling Pathways
The selectivity of esmolol is best understood in the context of the distinct signaling pathways initiated by beta-1 and beta-2 adrenergic receptors. Both are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like norepinephrine or epinephrine, couple to the stimulatory G-protein (Gs). This activates adenylyl cyclase, leading to the production of cAMP. However, the downstream effects and cellular location of these receptors differ, leading to distinct physiological responses.
The following diagram illustrates the canonical signaling pathway for beta-1 and beta-2 adrenergic receptors.
Caption: Beta-Adrenergic Receptor Signaling Pathway.
Conclusion
The in vitro data robustly support the classification of this compound as a beta-1 selective adrenergic receptor antagonist. Radioligand binding studies consistently demonstrate a significantly higher affinity for the beta-1 receptor compared to the beta-2 receptor, with selectivity ratios in the range of 30-34. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and verification of the receptor selectivity of esmolol and other beta-blockers. A thorough understanding of these in vitro characteristics is fundamental to the safe and effective clinical application of esmolol in the management of cardiovascular disorders.
References
- 1. Esmolol - Wikipedia [en.wikipedia.org]
- 2. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. partone.litfl.com [partone.litfl.com]
- 5. selleckchem.com [selleckchem.com]
- 6. search.library.dartmouth.edu [search.library.dartmouth.edu]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Esmolol Hydrochloride: An In-depth Technical Guide on its Effects on Intracellular Signaling Pathways
Executive Summary: Esmolol hydrochloride is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist widely used for the rapid control of ventricular rate and blood pressure.[1][2] Its primary mechanism of action is the competitive blockade of beta-1 adrenergic receptors (β1-ARs), primarily in cardiac tissue, thereby inhibiting the canonical Gs-protein/adenylyl cyclase/cAMP/PKA signaling cascade.[3][4] This action leads to decreased heart rate, myocardial contractility, and atrioventricular conduction.[3] Beyond this well-established pathway, emerging research reveals that esmolol exerts significant effects on other intracellular signaling networks crucial for cell survival, inflammation, and apoptosis. In preclinical models of sepsis and ischemia, esmolol has been shown to modulate the Akt/Bcl-2/Caspase-3 pro-survival pathway, the Erk/MAPK and NF-κB inflammatory pathways, and pathways involved in cardiac hypertrophy like NFATc4.[5][6][7] This guide provides a detailed examination of these molecular mechanisms, supported by quantitative data, experimental protocols, and pathway diagrams to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Primary Mechanism of Action: Antagonism of β1-Adrenergic Receptor Signaling
The principal effect of esmolol is the competitive, reversible antagonism of β1-ARs. These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by endogenous catecholamines like epinephrine and norepinephrine, activate a well-defined intracellular signaling cascade.[4][8]
-
Receptor Activation and G-Protein Coupling: Catecholamine binding to the β1-AR induces a conformational change, leading to the coupling and activation of the heterotrimeric Gs protein. This activation causes the Gs protein to dissociate into its Gαs and Gβγ subunits.[4][5]
-
Adenylyl Cyclase Activation and cAMP Production: The activated Gαs subunit binds to and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP).[5][8]
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, binding to the regulatory subunits of Protein Kinase A (PKA) and causing the release and activation of its catalytic subunits.
-
Downstream Phosphorylation: Activated PKA phosphorylates numerous downstream targets in cardiomyocytes, including L-type calcium channels and phospholamban, which collectively increase intracellular calcium levels, leading to enhanced myocardial contractility (positive inotropy) and heart rate (positive chronotropy).[3]
This compound competitively binds to the β1-AR, preventing catecholamine binding and blocking the initiation of this entire signaling cascade.[4] This blockade is the basis for its therapeutic effects in controlling tachycardia and hypertension.[9]
Modulation of Other Key Intracellular Signaling Pathways
Beyond its primary β1-AR blockade, esmolol influences other critical signaling pathways, particularly in the context of systemic stress such as sepsis and ischemia-reperfusion injury.
Pro-Survival and Anti-Apoptotic Effects (Akt/Bcl-2/Caspase-3 Pathway)
In preclinical models of sepsis, esmolol has demonstrated a protective effect against T-lymphocyte apoptosis.[5] This effect is mediated through the modulation of the PI3K/Akt signaling pathway. The proposed mechanism suggests that the Gβγ subunit, which dissociates from Gαs upon receptor activation, normally inhibits PI3K. By blocking the β1-AR with esmolol, the Gβγ-mediated inhibition of PI3K is relieved, leading to:
-
Increased Akt Phosphorylation: Esmolol treatment has been shown to increase the phosphorylation and activation of Akt (also known as Protein Kinase B).[5]
-
Upregulation of Bcl-2: Activated Akt promotes cell survival by upregulating anti-apoptotic proteins like Bcl-2.
-
Downregulation of Caspase-3: Concurrently, activated Akt inhibits apoptosis by preventing the cleavage and activation of pro-apoptotic proteins like Caspase-3.[5][6]
This cascade ultimately reduces programmed cell death, which may contribute to improved immune function during septic shock.[5]
Anti-inflammatory and Immune-Modulatory Effects (Erk and NF-κB Pathways)
Esmolol also impacts inflammatory signaling. The Gαs subunit can activate the Extracellular signal-regulated kinase (Erk) pathway. In sepsis models, esmolol was found to decrease the phosphorylation of Erk1/2, which is associated with inhibiting the differentiation of T-helper 0 (TH0) cells into TH2 cells, potentially helping to restore a balanced immune response.[5]
Separately, in a rat model of early-stage sepsis, esmolol treatment was shown to suppress inflammation and apoptosis in intestinal tissue via the overexpression of NF-κB-p65.[6] While NF-κB is often considered pro-inflammatory, its role is complex, and in some contexts, certain subunits can have protective effects.
Effects on Cardiac Remodeling and Calcium Signaling
In spontaneously hypertensive rats, long-term esmolol treatment was found to reverse left ventricular hypertrophy (LVH). This effect was linked to the downregulation of pro-hypertrophic signaling pathways, including Akt/NF-κB and Nuclear Factor of Activated T-cells c4 (NFATc4), without significantly altering Erk1/2 phosphorylation in this specific model.[7]
Furthermore, at high, non-clinical concentrations (millimolar range), esmolol can exert effects independent of its β1-AR activity. Studies have shown that it can directly block L-type calcium channels and fast sodium channels, a mechanism that contributes to its efficacy as a cardioplegic agent during cardiac surgery.[10]
Quantitative Analysis of Esmolol's Effects
The following tables summarize quantitative data from key studies, illustrating the impact of esmolol on various physiological and cellular parameters.
Table 1: Effect of Esmolol on Atrioventricular (AV) Nodal Refractory Periods in AVNRT Patients Data extracted from a study on 13 patients with AV nodal reentrant tachycardia (AVNRT).[11]
| Parameter | Baseline (mean ± SD) | Esmolol Infusion (mean ± SD) | Change (mean ± SD) | P-value |
| Anterograde Fast Pathway ERP (msec) | 381 ± 75 | 453 ± 92 | +72 ± 59 | 0.003 |
| Anterograde Slow Pathway ERP (msec) | 289 ± 26 | 310 ± 17 | +21 ± 16 | 0.005 |
| Retrograde Fast Pathway ERP (msec) | 276 ± 46 | 376 ± 61 | +100 ± 59 | 0.03 |
| ERP: Effective Refractory Period |
Table 2: Dose-Dependent Effect of Esmolol on T-Lymphocyte Apoptosis in a Sepsis Model Data based on a study using a cecal ligation and puncture (CLP) rat model of sepsis.[5]
| Treatment Group | Dose | T-Lymphocyte Apoptosis Rate | Statistical Significance (vs. CLP) |
| Sham | N/A | Baseline | - |
| CLP (Sepsis) | N/A | Increased | - |
| CLP + Esmolol (Low Dose) | 5 mg·kg⁻¹·h⁻¹ | Significantly Reduced | P = 0.019 |
| CLP + Esmolol (High Dose) | 18 mg·kg⁻¹·h⁻¹ | Not Significantly Reduced | P = 0.999 |
Table 3: Myocardial Protection with Esmolol Infusion in an Ischemia-Reperfusion Model Data from an isolated rat heart (Langendorff) model subjected to 40 minutes of global ischemia.[12]
| Treatment Protocol | Recovery of Left Ventricular Developed Pressure (% of pre-ischemic value) |
| Global Ischemia Only (Control) | 7% ± 4% |
| Single Dose Cardioplegia | 28% ± 8% |
| Multidose Cardioplegia | 70% ± 5% |
| Intermittent Ischemia (Fibrillation) | 71% ± 5% |
| Multidose Esmolol (1.0 mmol/L) | 90% ± 4% |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the literature on esmolol's signaling effects.
Protocol: Electrophysiological Assessment of AV Nodal Pathways
This protocol is based on the methodology used to generate the data in Table 1.[11]
-
Patient Population: Patients with documented AVNRT and inducible tachycardia during a baseline electrophysiology study.
-
Catheter Placement: Multipolar electrode catheters are placed in the high right atrium, His bundle region, and right ventricular apex.
-
Baseline Measurements: Standard programmed electrical stimulation is used to measure baseline conduction intervals and effective refractory periods (ERPs) of the atrium, ventricle, and both anterograde and retrograde AV nodal pathways.
-
Esmolol Administration:
-
Loading Dose: An intravenous infusion of 500 µg/kg is administered over 1 minute.
-
Titration Infusion: Followed by an infusion of 150 µg/kg/min for 4 minutes.
-
Maintenance Infusion: A continuous infusion of 50 to 100 µg/kg/min is administered to maintain a steady state.
-
-
Repeat Measurements: After achieving a steady state with the esmolol infusion, the complete programmed electrical stimulation protocol is repeated to measure the post-drug conduction intervals and ERPs.
-
Data Analysis: Baseline and post-esmolol values are compared using appropriate statistical tests (e.g., paired t-test) to determine the drug's effect.
Protocol: Western Blotting for Signaling Protein Phosphorylation
This is a generalized protocol for assessing changes in protein phosphorylation (e.g., p-Akt, p-Erk) in cell culture models.[5][13][14]
-
Cell Culture and Treatment:
-
Seed cells (e.g., cardiomyocytes, immune cells) in appropriate culture dishes and allow them to adhere.
-
If necessary, render cells quiescent by serum starvation for 16-24 hours to reduce baseline signaling activity.
-
Treat cells with esmolol at the desired concentration and for the specified time. Include vehicle-only controls and potentially a positive control (e.g., an agonist like isoproterenol).
-
-
Cell Lysis:
-
Terminate the experiment by rapidly rinsing cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
-
Protein Quantification: Scrape the cell lysate and centrifuge to pellet cellular debris. Measure the total protein concentration of the supernatant using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein.
-
Quantify band intensity using densitometry software and normalize the phosphorylated protein signal to the total protein signal.
-
Conclusion
This compound's mechanism of action, while centered on the well-characterized blockade of the β1-adrenergic/cAMP pathway, extends to a complex network of intracellular signaling cascades. Its ability to modulate pro-survival pathways like PI3K/Akt and to influence inflammatory and hypertrophic signaling pathways highlights its potential for therapeutic applications beyond simple heart rate and blood pressure control. The context-dependent nature of these effects—particularly evident in models of sepsis and cardiac hypertrophy—underscores the need for continued research. For drug development professionals and researchers, a deep understanding of these multifaceted signaling effects is paramount for identifying novel therapeutic strategies and optimizing the clinical use of esmolol and other beta-adrenergic antagonists.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. SMPDB [smpdb.ca]
- 5. LOW DOSE OF ESMOLOL ATTENUATES SEPSIS-INDUCED IMMUNOSUPPRESSION VIA MODULATING T-LYMPHOCYTE APOPTOSIS AND DIFFERENTIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Esmolol inhibits inflammation and apoptosis in the intestinal tissue via the overexpression of NF-κB-p65 in the early stage sepsis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Differential effect of esmolol on the fast and slow AV nodal pathways in patients with AV nodal reentrant tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Myocardial protection: the efficacy of an ultra-short-acting beta-blocker, esmolol, as a cardioplegic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for Esmolol Hydrochloride Administration in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Esmolol Hydrochloride in in vivo rodent studies. This compound is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1][2] Its rapid onset and short duration of action make it a valuable tool for transient beta-blockade in experimental settings.[3][4]
Mechanism of Action
This compound competitively blocks beta-1 adrenergic receptors, which are predominantly located in the cardiac tissue.[5][6] This blockade inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed atrioventricular nodal conduction (negative dromotropy).[1][5] Its cardioselectivity minimizes its effects on beta-2 adrenergic receptors in bronchial and vascular smooth muscle.[5] Esmolol is rapidly metabolized by esterases in red blood cells, resulting in a very short half-life of approximately 9 minutes.[2][5]
Data Presentation: Dosing and Administration in Rodent Studies
The following tables summarize reported dosages and administration routes for this compound in rat and mouse models.
Table 1: this compound Dosing in Rat Studies
| Study Type | Strain | Route of Administration | Loading Dose | Maintenance Infusion Rate | Key Findings | Reference |
| Myocardial Dysfunction in Sepsis | Wistar | Intravenous (IV) Infusion | Not specified | 10 mg/kg/hr (low-dose) | Improved myocardial oxygen utilization and preserved myocardial function. | [7] |
| Myocardial Dysfunction in Sepsis | Wistar | Intravenous (IV) Infusion | Not specified | 20 mg/kg/hr (high-dose) | Improved myocardial oxygen utilization and preserved myocardial function. | [7] |
| Nociception (Formalin Test) | Not specified | Intravenous (IV) Infusion | Not specified | 40 mg/kg/hr (low-dose) | Inhibited formalin-induced tachycardia. | [8] |
| Nociception (Formalin Test) | Not specified | Intravenous (IV) Infusion | Not specified | 150 mg/kg/hr (high-dose) | Diminished nociceptive response and blunted secondary increase in mean arterial pressure. | [8] |
| Left Ventricular Hypertrophy | Spontaneously Hypertensive Rats (SHR) | Intravenous (IV) Infusion | Not specified | 300 µg/kg/min | Reversed left ventricular hypertrophy. | [9] |
Table 2: General Intravenous Administration Parameters in Rodents
| Parameter | Guideline |
| Common IV Routes | Lateral tail vein, saphenous vein, retro-orbital venous sinus |
| Maximum Bolus Volume | 1-5 ml/kg |
| Infusion Administration | Use of precision pumps or microdrip infusion sets is recommended for continuous infusion. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Infusion
Materials:
-
This compound powder
-
Sterile saline (0.9% sodium chloride) or 5% Dextrose in Water (D5W)
-
Sterile vials
-
Syringes and needles
-
Vortex mixer
-
pH meter and adjustment solutions (if necessary)
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Aseptically weigh the this compound powder.
-
In a sterile vial, dissolve the powder in the appropriate volume of sterile saline or D5W.
-
Gently vortex the solution until the powder is completely dissolved.
-
If necessary, measure the pH of the solution and adjust to a physiologically compatible range (typically pH 4.5-5.5 for esmolol solutions).
-
Filter the final solution through a 0.22 µm sterile filter into a new sterile vial.
-
Store the prepared solution appropriately, typically at 2-8°C, and protect from light. Refer to the manufacturer's instructions for specific storage conditions and stability.
Protocol 2: Intravenous Administration of this compound in a Rat Model
Materials:
-
Anesthetized rat
-
Prepared this compound solution
-
Infusion pump
-
Catheter (sized appropriately for the chosen vein)
-
Surgical tape
-
Heating pad to maintain body temperature
-
Monitoring equipment (e.g., ECG, blood pressure monitor)
Procedure:
-
Animal Preparation: Anesthetize the rat using an appropriate and approved anesthetic protocol. Place the animal on a heating pad to maintain body temperature.
-
Catheterization: Cannulate the chosen blood vessel (e.g., tail vein, femoral vein) with an appropriately sized catheter. Secure the catheter in place with surgical tape.
-
Connection to Infusion Pump: Connect the catheter to the infusion pump tubing, ensuring no air bubbles are present in the line.
-
Administration:
-
Loading Dose (Optional): If a rapid onset of action is desired, administer a loading dose as a bolus injection.[10][11] The typical human loading dose is 500 µg/kg administered over one minute.[10]
-
Maintenance Infusion: Begin the continuous intravenous infusion at the desired rate, as determined by the experimental design (see Table 1 for examples).
-
-
Monitoring: Continuously monitor the animal's vital signs, including heart rate and blood pressure, to ensure the desired level of beta-blockade is achieved and to monitor for any adverse effects such as hypotension or bradycardia.[10]
-
Termination: At the end of the experimental period, stop the infusion. Due to esmolol's short half-life, its effects will dissipate rapidly.
-
Recovery: If the animal is to recover, provide appropriate postoperative care according to approved institutional guidelines.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound's antagonistic action.
Experimental Workflow for In Vivo Rodent Study
Caption: General experimental workflow for Esmolol administration.
References
- 1. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacology and pharmacokinetics of esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. esmolol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Infusion of the beta-adrenergic blocker esmolol attenuates myocardial dysfunction in septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. ESMOLOL (Brevibloc) | LHSC [lhsc.on.ca]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols: Langendorff Heart Perfusion with Esmolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Langendorff isolated heart preparation is a robust ex vivo model that allows for the investigation of cardiac function in the absence of systemic physiological influences.[1][2][3] This technique, first developed by Oskar Langendorff in 1895, involves the retrograde perfusion of the heart through the aorta, which closes the aortic valve and directs the perfusate into the coronary arteries, thus sustaining the heart muscle.[2][4][5] This methodology is invaluable for studying the direct effects of pharmacological agents on cardiac parameters such as heart rate, contractile force, and coronary flow.[2][6]
Esmolol Hydrochloride is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[7] Its rapid onset and short half-life make it a subject of significant interest in cardiovascular research and clinical applications. In the context of the Langendorff preparation, esmolol serves as a valuable tool to investigate the mechanisms of beta-blockade on myocardial function and electrophysiology.
These application notes provide a detailed methodology for utilizing this compound in a Langendorff perfused heart system, including experimental protocols, data presentation, and visualization of the relevant signaling pathway and experimental workflow.
Mechanism of Action of this compound
Esmolol is a competitive antagonist of beta-1 adrenergic receptors, which are predominantly located in cardiac tissue. By blocking these receptors, esmolol inhibits the effects of catecholamines like epinephrine and norepinephrine. This leads to a decrease in heart rate (negative chronotropic effect), a reduction in myocardial contractility (negative inotropic effect), and a slowing of atrioventricular conduction (negative dromotropic effect).[7] At higher concentrations, esmolol has also been shown to have a direct inhibitory effect on L-type calcium channels, which can contribute to its negative inotropic effects.[8]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Protocols
Preparation of Krebs-Henseleit Perfusion Buffer
The standard perfusion fluid for Langendorff heart preparations is Krebs-Henseleit buffer.[2][6]
Composition of Krebs-Henseleit Buffer (for 1 Liter):
| Component | Molar Mass ( g/mol ) | Concentration (mM) | Weight (g) |
| NaCl | 58.44 | 118.0 | 6.90 |
| KCl | 74.55 | 4.7 | 0.35 |
| CaCl₂·2H₂O | 147.02 | 2.5 | 0.37 |
| MgSO₄·7H₂O | 246.47 | 1.2 | 0.30 |
| KH₂PO₄ | 136.09 | 1.2 | 0.16 |
| NaHCO₃ | 84.01 | 25.0 | 2.10 |
| Glucose | 180.16 | 11.0 | 1.98 |
Protocol:
-
Prepare the buffer fresh on the day of the experiment.
-
Dissolve all components except NaHCO₃ in approximately 900 mL of deionized water.
-
Continuously bubble the solution with 95% O₂ / 5% CO₂ (carbogen) for at least 20 minutes to ensure proper oxygenation and to stabilize the pH.[9]
-
While gassing, slowly add the NaHCO₃ to avoid precipitation.
-
Adjust the pH to 7.4 at 37°C.[6]
-
Bring the final volume to 1 Liter with deionized water.
-
Filter the buffer through a 0.22 µm filter to remove any particulate matter.[10]
Animal Preparation and Heart Isolation
This protocol is based on a rat model, a commonly used species in Langendorff preparations.[4][11]
Materials:
-
Male Wistar rats (250-300 g)
-
Heparin (1000 IU/mL)
-
Anesthetic (e.g., sodium pentobarbital, 60 mg/kg)
-
Surgical instruments (scissors, forceps, retractors)
-
Ice-cold Krebs-Henseleit buffer
Protocol:
-
Anesthetize the rat with an intraperitoneal injection of sodium pentobarbital. Confirm deep anesthesia by the absence of a pedal withdrawal reflex.
-
Administer an intraperitoneal injection of heparin (1000 IU/kg) to prevent blood clotting.[4]
-
Perform a thoracotomy to expose the heart.
-
Carefully dissect away the surrounding tissues to isolate the aorta.
-
Excise the heart by cutting the major vessels, leaving a sufficient length of the aorta for cannulation.
-
Immediately immerse the heart in ice-cold Krebs-Henseleit buffer to arrest cardiac activity and preserve myocardial tissue.[12]
Langendorff Perfusion Setup and Cannulation
Apparatus:
-
Langendorff apparatus (including a water-jacketed heart chamber, aortic cannula, and bubble trap)
-
Peristaltic pump or a gravity-fed system for constant pressure or flow
-
Pressure transducer connected to a data acquisition system
-
Latex balloon for insertion into the left ventricle
-
Thermostatically controlled water circulator to maintain the temperature at 37°C[5]
Protocol:
-
Prime the Langendorff apparatus with warm (37°C), oxygenated Krebs-Henseleit buffer, ensuring there are no air bubbles in the tubing.
-
Carefully mount the isolated heart onto the aortic cannula, ensuring the cannula is inserted into the aorta without damaging the aortic valve.
-
Secure the aorta to the cannula with a surgical suture.
-
Initiate retrograde perfusion at a constant pressure (typically 60-80 mmHg) or constant flow.[11][13] The heart should resume beating shortly after perfusion begins.
-
Insert a small, fluid-filled latex balloon, connected to a pressure transducer, into the left ventricle through the mitral valve via an incision in the left atrium.
-
Inflate the balloon to achieve a left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.
-
Allow the heart to stabilize for a 20-30 minute equilibration period before commencing the experiment.[4]
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Krebs-Henseleit buffer
Protocol:
-
Prepare a stock solution of this compound in Krebs-Henseleit buffer. The concentration of the stock solution will depend on the desired final concentrations to be perfused.
-
For a concentration-response study, prepare serial dilutions of esmolol in Krebs-Henseleit buffer.
-
Esmolol can be administered either as a bolus injection into the perfusion line just above the aortic cannula or as a continuous infusion by adding it to the main perfusion reservoir. For studying steady-state effects, continuous infusion is preferred.
-
Introduce the different concentrations of esmolol into the perfusate for a defined period (e.g., 10-15 minutes for each concentration) to allow for the drug to take effect and for the cardiac parameters to stabilize.
-
Record all relevant cardiac parameters continuously throughout the experiment.
Data Presentation
The following tables summarize the expected effects of different concentrations of this compound on key cardiac parameters in an isolated perfused rat heart model. The data is based on published findings.[14][15]
Table 1: Effect of this compound on Hemodynamic Parameters
| Esmolol Concentration (mg/L) | Heart Rate (% of Baseline) | Coronary Flow (% of Baseline) | Rate-Pressure Product (% of Baseline) |
| 125 | Bradycardia | ~60% | Near Zero |
| 250 | Cardiac Arrest | ~40% | Zero |
| 500 | Cardiac Arrest | ~40% | Zero |
Table 2: Recovery of Cardiac Function After this compound Perfusion
| Esmolol Concentration (mg/L) | Heart Rate Recovery (% of Baseline) | Coronary Flow Recovery (% of Baseline) | Rate-Pressure Product Recovery (% of Baseline) |
| 125 | Complete Recovery | ~120-130% (Hyperemia) | Complete Recovery |
| 250 | Complete Recovery | Complete Recovery | Complete Recovery |
| 500 | ~70% | ~80% | ~60% |
Table 3: Effect of this compound on Contractile Function
| Esmolol Concentration (mg/L) | Left Ventricular Developed Pressure (LVDP) | +dP/dt (Rate of Contraction) | -dP/dt (Rate of Relaxation) |
| 125 | Decreased | Decreased | Decreased |
| 250 | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| 500 | Markedly Decreased | Markedly Decreased | Markedly Decreased |
Note: The exact quantitative values for LVDP, +dP/dt, and -dP/dt can vary depending on the specific experimental conditions. The table indicates the general trend of a dose-dependent negative inotropic effect.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for Langendorff heart perfusion with Esmolol.
Conclusion
The Langendorff heart perfusion model provides a powerful platform for the detailed investigation of the cardiac effects of this compound. By following the detailed protocols outlined in these application notes, researchers can obtain reliable and reproducible data on the dose-dependent effects of esmolol on heart rate, contractility, and coronary flow. The provided data tables and diagrams serve as a valuable resource for experimental design and data interpretation in the fields of cardiovascular pharmacology and drug development.
References
- 1. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 2. Langendorff heart - Wikipedia [en.wikipedia.org]
- 3. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Langendorff Heart [sheffbp.co.uk]
- 5. scispace.com [scispace.com]
- 6. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. support.harvardapparatus.com [support.harvardapparatus.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. SutherlandandHearse [southalabama.edu]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Langendorff-Perfused Heart Preparation [bio-protocol.org]
- 14. The effect of the ultrashort beta-blocker esmolol on cardiac function recovery: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Esmolol Hydrochloride in Isolated Cardiomyocyte Contractility Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esmolol Hydrochloride is a cardioselective beta-1 adrenergic receptor antagonist with a rapid onset and short duration of action.[1][2][3] It is widely used clinically to control heart rate and blood pressure.[2][4] In cardiovascular research, esmolol serves as a critical tool for investigating the role of beta-1 adrenergic signaling in cardiomyocyte function. These application notes provide detailed protocols for utilizing esmolol in isolated adult ventricular cardiomyocyte contractility assays, enabling researchers to accurately assess its effects on cellular contractility and underlying signaling pathways.
Esmolol primarily acts by competitively blocking beta-1 adrenergic receptors, thereby inhibiting the effects of catecholamines like norepinephrine and epinephrine.[1][2] This blockade leads to a decrease in heart rate (negative chronotropy), contractility (negative inotropy), and conduction velocity (negative dromotropy).[2] At higher, millimolar concentrations, esmolol has been shown to exert direct effects on the cardiomyocyte by inhibiting L-type calcium channels and fast sodium channels, contributing to its negative inotropic and antiarrhythmic properties independent of its beta-blocking activity.[1][5]
Data Presentation
The following tables summarize the quantitative effects of this compound on isolated cardiomyocyte function as reported in the literature.
Table 1: Effect of Esmolol on Sarcomere Shortening and Calcium Transients in Isolated Rat Ventricular Myocytes
| Parameter | Temperature (°C) | Control (Baseline) | Esmolol (1 mmol/L) | % Decrease |
| Sarcomere Shortening (µm) | 23 | 0.16 ± 0.01 | 0.04 ± 0.01 | 72%[1] |
| Calcium Transient (fura-2 fluorescence ratio) | 23 | 0.13 ± 0.02 | 0.07 ± 0.02 | 46%[1] |
Table 2: Inhibitory Concentrations (IC50) of Esmolol on Ion Channels and Contractility in Isolated Rat Ventricular Myocytes
| Parameter | IC50 (mmol/L) | Hill Coefficient | Temperature (°C) |
| L-type Calcium Current (ICa,L) | 0.45 ± 0.05 | - | - |
| Fast Sodium Current (INa) | 0.17 ± 0.025 | - | - |
| Contraction | 0.13 | 1.6 | 23[6] |
| Calcium Transient | 0.16 | 1.3 | 23[6] |
| Contraction | 0.16 | 1.04 | 34[6] |
| Calcium Transient | 0.24 | 1.14 | 34[6] |
Signaling Pathways
Beta-1 Adrenergic Receptor Signaling Pathway
The canonical signaling pathway initiated by the activation of beta-1 adrenergic receptors in cardiomyocytes involves the Gs protein-cAMP-PKA cascade, which ultimately enhances contractility. Esmolol competitively antagonizes this pathway at the receptor level.
Dual Mechanism of Esmolol at High Concentrations
At millimolar concentrations, esmolol exhibits a dual mechanism of action, not only blocking the beta-1 adrenergic receptor but also directly inhibiting key ion channels involved in cardiomyocyte excitation-contraction coupling.
Experimental Protocols
Isolation of Adult Ventricular Cardiomyocytes
This protocol is based on the Langendorff perfusion method, a widely accepted technique for isolating high-quality cardiomyocytes.[7]
Materials:
-
Animals: Adult rats or mice.
-
Enzymes: Collagenase type II, hyaluronidase.
-
Buffers:
-
Perfusion Buffer (Ca2+-free Tyrode's solution): NaCl, KCl, KH2PO4, MgSO4, HEPES, Glucose. pH 7.4.
-
Digestion Buffer: Perfusion buffer supplemented with collagenase and hyaluronidase.
-
Stopping Buffer: Perfusion buffer with a low concentration of bovine serum albumin (BSA) and a gradual reintroduction of CaCl2.
-
-
Equipment: Langendorff apparatus, peristaltic pump, water bath, surgical instruments.
Procedure:
-
Anesthetize the animal and administer heparin to prevent blood clotting.
-
Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated, 37°C Perfusion Buffer to clear the coronary arteries of blood.
-
Switch to the Digestion Buffer and perfuse until the heart becomes flaccid.
-
Remove the heart from the cannula, and gently tease the ventricular tissue apart in the Stopping Buffer.
-
Filter the cell suspension to remove large tissue debris.
-
Allow the myocytes to settle by gravity and gently resuspend in fresh Stopping Buffer.
-
Gradually reintroduce calcium to the cell suspension to a final concentration of 1.25 mM.
-
The isolated cardiomyocytes are now ready for contractility assays.
Cardiomyocyte Contractility and Calcium Transient Measurement
Materials:
-
Isolated cardiomyocytes.
-
Fluorescent Dyes: Fura-2 AM for calcium imaging.
-
Experimental Chamber: A temperature-controlled chamber with electrodes for field stimulation.
-
Microscope: An inverted microscope equipped for fluorescence and brightfield imaging.
-
Data Acquisition System: A system capable of simultaneously recording sarcomere length/cell shortening and fluorescence intensity.[8]
Procedure:
-
Load the isolated cardiomyocytes with Fura-2 AM by incubating them with the dye in a suitable buffer.
-
Wash the cells to remove excess dye.
-
Plate the cells in the experimental chamber and allow them to adhere.
-
Mount the chamber on the microscope stage and perfuse with a physiological buffer (e.g., Tyrode's solution with 1.25 mM CaCl2) at 37°C.
-
Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) using the field stimulator.
-
Record baseline contractility (sarcomere shortening or cell edge detection) and calcium transients (fura-2 fluorescence ratio).
-
Introduce this compound at the desired concentrations into the perfusion buffer. A cumulative dose-response curve can be generated by sequentially adding increasing concentrations of esmolol.
-
Record the changes in contractility and calcium transients at each concentration after a steady-state effect is achieved.
-
Analyze the data to determine parameters such as amplitude of contraction/calcium transient, time to peak, and relaxation/decay kinetics.
Experimental Workflow for Esmolol Contractility Assay
The following diagram outlines the key steps in performing an isolated cardiomyocyte contractility assay with esmolol.
Conclusion
This compound is a valuable pharmacological tool for the investigation of beta-1 adrenergic signaling and its impact on cardiomyocyte contractility. The protocols and data presented here provide a framework for researchers to design and execute robust experiments to elucidate the cellular mechanisms of action of esmolol and other cardioactive compounds. Careful adherence to these methodologies will ensure the generation of high-quality, reproducible data in the field of cardiovascular research.
References
- 1. Esmolol cardioplegia: the cellular mechanism of diastolic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brevibloc (esmolol) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. ncardia.com [ncardia.com]
- 4. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The negative inotropic effect of esmolol on isolated cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Isolation and Physiological Analysis of Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Esmolol Hydrochloride's Effect on Blood Pressure in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Esmolol Hydrochloride is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1] It is utilized clinically to control ventricular rate in various tachyarrhythmias and to manage perioperative hypertension.[2] Its rapid onset and short half-life make it a valuable tool for acute blood pressure regulation.[2] In preclinical research, animal models are essential for evaluating the antihypertensive efficacy and understanding the mechanism of action of drugs like Esmolol. This document provides detailed protocols for assessing the effects of this compound on blood pressure in rodent models, data presentation guidelines, and visualizations of the experimental workflow and the drug's signaling pathway.
Mechanism of Action
Esmolol is a competitive antagonist of beta-1 adrenergic receptors, which are predominantly located in the heart muscle. By blocking these receptors, Esmolol inhibits the effects of catecholamines like epinephrine and norepinephrine.[1] This leads to a decrease in heart rate (negative chronotropic effect), reduced myocardial contractility (negative inotropic effect), and slowed atrioventricular conduction.[1] The culmination of these effects is a reduction in cardiac output, which contributes to the lowering of blood pressure.[3]
Experimental Protocols
This section outlines two primary methods for assessing the effect of this compound on blood pressure in rat models: the invasive telemetry method for continuous monitoring and the non-invasive tail-cuff method for intermittent measurements.
Protocol 1: Invasive Blood Pressure Measurement using Radiotelemetry
Radiotelemetry is considered the gold standard for preclinical blood pressure monitoring as it allows for continuous measurement in conscious, unrestrained animals, thereby minimizing stress-induced artifacts.[4]
Materials:
-
Male Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats (14-16 weeks old)
-
This compound for injection
-
Sterile saline solution (0.9% NaCl) as a vehicle
-
Implantable telemetry transmitter
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Analgesics
-
Infusion pump
-
Catheters for intravenous administration
Procedure:
-
Animal Preparation and Telemetry Implantation:
-
Anesthetize the rat using isoflurane.
-
Surgically implant the telemetry transmitter's catheter into the abdominal aorta or carotid artery for direct blood pressure measurement. The transmitter body is placed subcutaneously or in the abdominal cavity.
-
Allow the animal to recover for at least one week post-surgery. During this period, provide appropriate analgesic care.
-
-
Acclimatization and Baseline Recording:
-
House the rat individually in a cage placed on a telemetry receiver.
-
Allow the animal to acclimate to the new environment for at least 24 hours before the experiment.
-
Record baseline blood pressure and heart rate for a continuous 24-hour period to establish a stable diurnal rhythm.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in sterile saline. A common preparation is a 10 mg/mL solution.
-
Administer Esmolol intravenously via a previously implanted catheter (e.g., in the jugular vein).
-
A typical acute dosing regimen involves a loading dose followed by a continuous infusion. For example, a loading dose of 500 µg/kg can be administered over 1 minute, followed by a maintenance infusion of 50-300 µg/kg/min.
-
-
Data Collection:
-
Continuously record systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR) throughout the experiment.
-
Data should be collected before, during, and after Esmolol administration to assess the onset, peak effect, and duration of action.
-
-
Data Analysis:
-
Analyze the collected data to determine the percentage change from baseline for each parameter at different time points and for different doses of Esmolol.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed changes.
-
Protocol 2: Non-Invasive Blood Pressure Measurement using Tail-Cuff Method
The tail-cuff method is a widely used non-invasive technique for measuring blood pressure in rodents. It is suitable for screening studies and when continuous measurement is not required.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats (14-16 weeks old)
-
This compound for injection
-
Sterile saline solution (0.9% NaCl)
-
Rodent restrainer
-
Tail-cuff plethysmography system (including cuff, pulse sensor, and controller)
-
Warming chamber or lamp
-
Infusion pump and catheters for intravenous administration
Procedure:
-
Animal Acclimatization and Training:
-
To minimize stress, acclimate the rats to the restrainer and the tail-cuff procedure for several days before the experiment.
-
Place the rat in the restrainer within a warming chamber or under a lamp to induce vasodilation of the tail artery, which is crucial for accurate measurements.
-
-
Baseline Blood Pressure Measurement:
-
Place the tail cuff and pulse sensor on the rat's tail.
-
Record at least 5-7 consecutive stable blood pressure and heart rate readings to establish a baseline.
-
-
This compound Administration:
-
Administer Esmolol intravenously as described in the telemetry protocol. Due to the intermittent nature of tail-cuff measurements, a bolus administration or a short infusion might be more appropriate to capture the acute effects.
-
-
Post-Dose Blood Pressure Measurement:
-
Measure blood pressure and heart rate at predefined time points after Esmolol administration (e.g., 5, 15, 30, and 60 minutes post-dose).
-
At each time point, take multiple readings to ensure accuracy.
-
-
Data Analysis:
-
Calculate the average blood pressure and heart rate at each time point.
-
Compare the post-dose values to the baseline values to determine the effect of Esmolol.
-
Perform statistical analysis to assess the significance of the changes.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate easy comparison of the effects of this compound across different doses and time points.
Table 1: Hypothetical Dose-Response Effect of Intravenous this compound on Hemodynamic Parameters in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (µg/kg/min) | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) |
| Vehicle (Saline) | 0 | -2 ± 1.5 | -1.5 ± 1.2 | -1.8 ± 1.3 | -5 ± 3 |
| Esmolol | 50 | -15 ± 2.1 | -10 ± 1.8 | -12 ± 1.9 | -30 ± 5 |
| Esmolol | 150 | -28 ± 3.5 | -20 ± 2.9 | -24 ± 3.1 | -55 ± 7 |
| Esmolol | 300 | -45 ± 4.2 | -32 ± 3.8 | -38 ± 4.0 | -80 ± 9 |
*Data are presented as mean change from baseline ± SEM. *p < 0.05 compared to vehicle. This table is a representative example based on the known effects of beta-blockers and may not reflect actual experimental data. A study on SHR treated with 300 μg/kg/min of esmolol for 48 hours showed a significant reduction in systolic arterial pressure.[1]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in a cardiac myocyte.
Experimental Workflow
References
- 1. Brevibloc (esmolol) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. Short-Term Esmolol Improves Coronary Artery Remodeling in Spontaneously Hypertensive Rats through Increased Nitric Oxide Bioavailability and Superoxide Dismutase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
Application of Esmolol Hydrochloride in Preclinical Sepsis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection.[1] In preclinical research, various animal models are utilized to mimic the complex pathophysiology of human sepsis and to evaluate potential therapeutic interventions. Esmolol hydrochloride, a short-acting, selective β1-adrenergic receptor antagonist, has emerged as a promising candidate for sepsis management.[2][3][4] Its therapeutic potential extends beyond simple heart rate control to encompass cardiovascular stabilization and immunomodulation.[1][5] This document provides detailed application notes and standardized protocols for investigating the effects of this compound in established preclinical sepsis models.
Therapeutic Rationale for Esmolol in Sepsis
The sympathetic nervous system is often overactivated during sepsis, leading to a hyperadrenergic state characterized by persistent tachycardia.[2][6] While initially a compensatory mechanism, excessive and sustained tachycardia can become detrimental, increasing myocardial oxygen demand, impairing diastolic filling time, and contributing to cardiac dysfunction.[5][6] Esmolol, by selectively blocking β1-adrenergic receptors, primarily in the heart, offers a targeted approach to control heart rate without significantly affecting blood pressure.[2][7]
Beyond its chronotropic effects, esmolol has demonstrated significant immunomodulatory properties in preclinical sepsis models. It has been shown to attenuate the systemic inflammatory response, reduce circulating levels of pro-inflammatory cytokines such as TNF-α and IL-6, and modulate immune cell function.[1][2][8] These effects are thought to be mediated, in part, by the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[9][10][11][12]
Preclinical Evidence Summary
Numerous preclinical studies have investigated the efficacy of esmolol in various animal models of sepsis, primarily employing cecal ligation and puncture (CLP) or lipopolysaccharide (LPS) administration to induce the septic state. The collective evidence suggests that esmolol administration can lead to improved survival rates, attenuated cardiac dysfunction, and a dampened inflammatory cascade.
Quantitative Data from Preclinical Sepsis Models
The following tables summarize key quantitative findings from representative preclinical studies on the effects of esmolol in sepsis models.
Table 1: Hemodynamic and Cardiac Function Parameters
| Parameter | Sepsis Model | Animal | Esmolol Dose | Outcome | Citation |
| Heart Rate | Piglet (Pseudomonas aeruginosa) | Piglet | Titrated to <90/min | Significant decrease | [13] |
| Cardiac Output | Piglet (Pseudomonas aeruginosa) | Piglet | Titrated to <90/min | Significant decrease | [13] |
| Systemic Vascular Resistance | Piglet (Pseudomonas aeruginosa) | Piglet | Titrated to <90/min | Significant increase | [13] |
| Cardiac Output | Rat (CLP) | Rat | 10 and 20 mg/kg/hr | Significantly higher than control | [14] |
| Cardiac Efficiency | Rat (CLP) | Rat | 10 and 20 mg/kg/hr | Significantly higher than control | [14] |
| Mean Arterial Pressure | Mouse (CLP) | Mouse | Not specified | Decreased from 102 to 65 mmHg | [15][16] |
| Heart Rate | Mouse (CLP) | Mouse | Not specified | Increased from 407 to 524 beats/min | [15][16] |
| Cardiac Output | Mouse (CLP) | Mouse | Not specified | Increased from 11.6 to 17.1 ml/min | [15][16] |
Table 2: Inflammatory and Immune Markers
| Marker | Sepsis Model | Animal | Esmolol Dose | Outcome | Citation |
| TNF-α | Rat (CLP) | Rat | 10 and 20 mg/kg/hr | Reduced concentrations vs. control | [14] |
| IL-6 | Rat (CLP) | Rat | Not specified | Lower levels compared to control | [8] |
| IL-10 | Rat (CLP) | Rat | Not specified | Higher levels compared to control | [8] |
| T-lymphocyte apoptosis | Rat (CLP) | Rat | 5 mg·kg⁻¹·h⁻¹ | Decreased circulating T-lymphocyte apoptosis | [1] |
| TH2/TH1 ratio | Rat (CLP) | Rat | 5 mg·kg⁻¹·h⁻¹ | Restored peripheral blood TH2/TH1 ratio | [1] |
Experimental Protocols
Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is considered the gold standard for inducing polymicrobial sepsis in rodents as it closely mimics the clinical course of human sepsis originating from a perforated bowel.[17][18]
Materials:
-
Male Wistar rats or C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)[17]
-
Surgical instruments (scissors, forceps, needle holders)
-
3-0 silk suture[19]
-
21-gauge needle[19]
-
Sterile saline
-
This compound solution
-
Analgesics (e.g., buprenorphine)[17]
Procedure:
-
Anesthetize the animal using a standard approved protocol.[17] Confirm the depth of anesthesia by pedal withdrawal reflex.
-
Shave the abdomen and disinfect the surgical area with an appropriate antiseptic.[17]
-
Make a 1-2 cm midline laparotomy to expose the cecum.[17][19]
-
Carefully ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.[17][20] For moderate sepsis, ligate approximately one-third to one-half of the cecum.
-
Puncture the ligated cecum once or twice with a 21-gauge needle.[19] A small amount of fecal matter can be gently extruded to ensure patency of the punctures.[19]
-
Return the cecum to the peritoneal cavity.
-
Close the abdominal wall in two layers (peritoneum and skin) using appropriate sutures or surgical clips.[17]
-
Immediately following surgery, administer fluid resuscitation with pre-warmed sterile saline (e.g., 50 ml/kg, subcutaneously) and analgesia.[17][18]
-
House the animals in a warm, clean environment with free access to food and water.
-
Initiate esmolol infusion at the desired dose and time point post-CLP (e.g., 4 hours post-surgery) via a tail vein or jugular vein catheter. A common starting dose in rats is 5 mg/kg/h.[1]
Lipopolysaccharide (LPS) Induced Sepsis Model
The LPS model induces a state of endotoxemia that mimics the systemic inflammatory response seen in Gram-negative bacterial sepsis.[21] It is a highly reproducible and technically simpler model.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)[22]
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O55:B5 or O127:B8)[22][23]
-
Sterile, pyrogen-free saline
-
This compound solution
Procedure:
-
Dissolve LPS in sterile, pyrogen-free saline to the desired concentration.
-
Administer LPS via intraperitoneal (i.p.) injection. The dose of LPS determines the severity of the septic response. A dose of 15-20 mg/kg typically induces a severe septic state in mice.[22][24]
-
A control group should receive an i.p. injection of sterile saline.
-
Administer this compound at the desired dose and time point relative to the LPS injection. This can be done prophylactically (before LPS) or therapeutically (after LPS).
Hemodynamic Monitoring
Continuous monitoring of hemodynamic parameters is crucial for assessing the cardiovascular effects of esmolol in sepsis.[25][26]
Materials:
-
Anesthetized, septic animal model (CLP or LPS)
-
Pressure transducer system
-
Catheters (e.g., for carotid artery and jugular vein)
-
Data acquisition system
Procedure:
-
Anesthetize the animal.
-
Surgically expose the carotid artery and jugular vein.
-
Insert a catheter filled with heparinized saline into the carotid artery for continuous measurement of arterial blood pressure.
-
Insert a catheter into the jugular vein for drug administration (esmolol) and central venous pressure monitoring.
-
Connect the arterial catheter to a pressure transducer and data acquisition system to record heart rate and mean arterial pressure (MAP).
-
For more advanced monitoring, a Millar catheter can be inserted into the left ventricle via the carotid artery to measure parameters of cardiac contractility and relaxation.[27]
Echocardiographic Assessment of Cardiac Function
Echocardiography provides a non-invasive method to assess cardiac structure and function in real-time.[15][16][25][28]
Materials:
-
High-frequency ultrasound system with a small animal probe
-
Anesthetized animal
-
Warming pad
Procedure:
-
Anesthetize the animal lightly to minimize effects on cardiac function.
-
Shave the chest hair to ensure good probe contact.
-
Position the animal in a supine or left lateral decubitus position on a warming pad.
-
Acquire two-dimensional (2D) and M-mode images from the parasternal long-axis and short-axis views.[28][29]
-
From these images, calculate key parameters of left ventricular function, including:
-
Left ventricular ejection fraction (LVEF)
-
Fractional shortening (FS)
-
Stroke volume (SV)
-
Cardiac output (CO)
-
-
Speckle-tracking echocardiography can be used for more sensitive measures of myocardial deformation, such as global longitudinal and circumferential strain.[27][28][30]
Measurement of Inflammatory Cytokines
Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying the concentration of specific cytokines in plasma or serum.[31][32][33][34][35]
Materials:
-
Blood samples collected from septic animals
-
Commercial ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)
-
Microplate reader
Procedure:
-
Collect blood samples from animals at specified time points post-sepsis induction.
-
Separate plasma or serum by centrifugation and store at -80°C until analysis.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Briefly, this involves adding standards and samples to antibody-coated microplate wells, followed by incubation with a detection antibody and a substrate solution to generate a colorimetric signal.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
Visualizations
Experimental Workflow for Preclinical Sepsis Models
Caption: Experimental workflow for investigating esmolol in preclinical sepsis models.
Signaling Pathway of Esmolol's Anti-Inflammatory Action
Caption: Esmolol's potential inhibition of the NF-κB inflammatory pathway.
Logical Relationship of Esmolol's Multifaceted Effects in Sepsis
Caption: Multifaceted therapeutic effects of esmolol in sepsis.
References
- 1. LOW DOSE OF ESMOLOL ATTENUATES SEPSIS-INDUCED IMMUNOSUPPRESSION VIA MODULATING T-LYMPHOCYTE APOPTOSIS AND DIFFERENTIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Esmolol improves sepsis outcomes through cardiovascular and immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Esmolol improves sepsis outcomes through cardiovascular and immune modulation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Esmolol in Sepsis | PPT [slideshare.net]
- 6. Esmolol in septic shock: old pathophysiological concepts, an old drug, perhaps a new hemodynamic strategy in the right patient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Esmolol inhibits inflammation and apoptosis in the intestinal tissue via the overexpression of NF-κB-p65 in the early stage sepsis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. NF-kappa B activation as a pathological mechanism of septic shock and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Effects of esmolol on systemic hemodynamics and heart rate variability measured using the Analgesia/Nociception Index in resuscitated piglets with Pseudomonas aeruginosa septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Infusion of the beta-adrenergic blocker esmolol attenuates myocardial dysfunction in septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atsjournals.org [atsjournals.org]
- 16. atsjournals.org [atsjournals.org]
- 17. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Using the Cecal Ligation and Puncture Model of Sepsis to Induce Rats to Multiple Organ Dysfunction [bio-protocol.org]
- 19. Cecal ligation and puncture [bio-protocol.org]
- 20. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mouse model of LPS-induced sepsis [bio-protocol.org]
- 23. LPS-induced sepsis model. [bio-protocol.org]
- 24. LPS-Induced Sepsis Model Establishment [bio-protocol.org]
- 25. Protocol to monitor cardiac function and hemodynamics in septic rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Myocardial Strain and Cardiac Output are Preferable Measurements for Cardiac Dysfunction and Can Predict Mortality in Septic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benthamdirect.com [benthamdirect.com]
- 29. Decoding molecular signature on heart of septic mice with distinct left ventricular ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. assaygenie.com [assaygenie.com]
- 32. biocompare.com [biocompare.com]
- 33. mybiosource.com [mybiosource.com]
- 34. researchgate.net [researchgate.net]
- 35. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Preventing Esmolol Hydrochloride precipitation in physiological saline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Esmolol Hydrochloride. The information focuses on preventing precipitation in physiological saline and ensuring the stability of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in physiological saline (0.9% Sodium Chloride)?
A1: this compound is generally stable in 0.9% sodium chloride injection. Studies have shown that at a concentration of 10 mg/mL, it is chemically and physically stable for at least 24 hours at room temperature (15-30°C) and when refrigerated.[1] It has also been found to be stable for at least 168 hours when stored at 5°C or 23-27°C.[1]
Q2: What are the primary factors that can cause this compound to precipitate in an intravenous solution?
A2: The primary factors that can lead to the precipitation or degradation of this compound are:
-
pH: this compound is most stable in solutions with a pH between 4.5 and 5.5.[2] It is incompatible with alkaline solutions, such as 5% Sodium Bicarbonate, which can lead to limited stability and potential precipitation.
-
Drug Incompatibilities: Co-administration with certain drugs can cause precipitation. For instance, this compound is known to be incompatible with furosemide.
-
Concentration: While this compound is very soluble in water, preparing solutions at concentrations exceeding its solubility limit under specific conditions (e.g., temperature, pH) can lead to precipitation.
-
Temperature: Although stable at a range of temperatures, exposure to excessive heat should be avoided as it can accelerate degradation.[3]
Q3: Are there any known incompatibilities with other common intravenous drugs or solutions?
A3: Yes, this compound is incompatible with 5% Sodium Bicarbonate solution due to limited stability. It is also known to form a precipitate when mixed with furosemide. It has been shown to be compatible with a variety of other intravenous fluids, including 5% dextrose injection, lactated Ringer's injection, and various combinations of dextrose and sodium chloride.[1]
Q4: What is the solubility of this compound in aqueous solutions?
A4: this compound is a relatively hydrophilic compound and is very soluble in water.[2] Specific solubility data indicates a solubility of approximately 12 mg/mL in water and about 10 mg/mL in phosphate-buffered saline (PBS) at a pH of 7.2.[4][5]
Troubleshooting Guide: this compound Precipitation
If you observe precipitation (e.g., cloudiness, visible particles, or crystals) in your this compound solution prepared in physiological saline, follow this guide to identify and resolve the issue.
| Observation | Potential Cause | Recommended Action |
| Precipitation upon mixing with another drug | Drug-drug incompatibility. | Immediately discontinue use. Do not administer the solution. Consult a drug compatibility database or a pharmacist to confirm the incompatibility. Prepare and administer this compound separately. |
| Cloudiness or precipitation after pH adjustment | pH is outside the optimal stability range (4.5-5.5). [2] | Discard the solution. Prepare a new solution and carefully monitor the pH, ensuring it remains within the recommended range. Use appropriate buffers if necessary. |
| Precipitate forms after a period of storage | Solution may be supersaturated, or degradation has occurred due to improper storage conditions (e.g., high temperature, light exposure). | Review your preparation and storage procedures. Ensure the concentration does not exceed the solubility limit for the storage conditions. Store protected from light and at the recommended temperature. |
| Precipitation observed in a cold solution | The solubility of this compound may be lower at colder temperatures. | Allow the solution to warm to room temperature to see if the precipitate redissolves. If it does, consider preparing a more dilute solution if it needs to be stored under refrigeration. |
Data Presentation
Table 1: Stability of this compound (10 mg/mL) in Various Intravenous Solutions
| IV Solution | Storage Temperature | Storage Condition | Duration of Stability |
| 0.9% Sodium Chloride | 5°C or 23-27°C | In the dark or ambient light | At least 168 hours[1] |
| 0.9% Sodium Chloride | 40°C | In the dark | At least 48 hours[1] |
| 0.9% Sodium Chloride | 25-30°C | Intense light | At least 24 hours[1] |
| 5% Dextrose | 5°C or 23-27°C | In the dark or ambient light | At least 168 hours[1] |
| Lactated Ringer's | 5°C or 23-27°C | In the dark or ambient light | At least 168 hours[1] |
| 5% Sodium Bicarbonate | 40°C | In the dark | Approximately 24 hours[1] |
Experimental Protocols
Protocol 1: Visual and Spectrophotometric Analysis of Potential Precipitation
This protocol provides a method for the initial assessment of this compound precipitation in a prepared solution.
-
Sample Preparation:
-
Prepare the this compound solution in physiological saline at the desired concentration.
-
Prepare a control sample of the physiological saline without this compound.
-
-
Visual Inspection:
-
Hold the sample and control against a black and a white background.
-
Carefully observe for any signs of precipitation, such as cloudiness, haziness, or visible particulate matter.
-
-
Spectrophotometric Analysis:
-
Set a UV-Visible spectrophotometer to a wavelength of 600 nm.
-
Use the control saline solution to blank the instrument.
-
Measure the absorbance of the this compound solution. An increase in absorbance compared to the control suggests the presence of particulate matter.
-
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This HPLC method can be used to quantify the concentration of this compound and detect the presence of degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.01N Potassium dihydrogen orthophosphate in water, with the pH adjusted to 4.8). The exact ratio may need to be optimized for your system.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 221 nm or 280 nm.
-
Procedure:
-
Prepare a standard curve using known concentrations of this compound.
-
Filter the experimental sample through a 0.45 µm syringe filter.
-
Inject the filtered sample into the HPLC system.
-
Compare the peak area of the this compound in the sample to the standard curve to determine its concentration.
-
Analyze the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Logical relationship of factors leading to this compound precipitation.
Caption: Experimental workflow for troubleshooting this compound precipitation.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. Stability of this compound in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Esmolol HCL 10 mg/mL Injection 10mL Single Dose Vial [dailymed.nlm.nih.gov]
- 3. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Esmolol = 98 HPLC, solid 81161-17-3 [sigmaaldrich.com]
Esmolol Hydrochloride Infusion Pump Compatibility: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Esmolol Hydrochloride infusions.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of infusion pump alarms when administering this compound?
A1: Infusion pump alarms can be triggered by a variety of factors, not all of which are specific to this compound. Common causes include:
-
Occlusion: A blockage in the infusion line can trigger an occlusion alarm. This could be due to a kinked tubing, a clamped line, or precipitation of the drug.[]
-
Air-in-Line: Air bubbles in the infusion set can activate the air-in-line alarm.
-
Low Battery: Insufficient battery power will trigger a low battery alarm.
-
Infusion Complete: The pump will alarm when the programmed volume of this compound has been delivered.
-
Door Open: If the pump door is not securely closed, an alarm will sound.
-
Flow Error: Discrepancies between the set flow rate and the actual flow rate can cause an alarm.
Q2: Can this compound interact with the infusion pump materials?
A2: It is possible for drug solutions to interact with the materials of infusion pumps and tubing. These interactions can include:
-
Sorption: The drug may adhere to the surface of the infusion tubing, which can lead to a lower concentration of the drug being delivered to the patient. Polyvinyl chloride (PVC) tubing has been shown to have high sorption levels for many drugs.[2][3] Alternative materials like polyethylene (PE), polypropylene (PP), or other polyolefins generally show lower sorption levels.[2]
Q3: What should I do if I suspect a compatibility issue between this compound and my infusion pump?
A3: If you suspect a compatibility issue, it is crucial to investigate the problem systematically. This may involve:
-
Visual Inspection: Check for any visible changes in the drug solution, such as precipitation, color change, or gas formation.
-
Pump and Tubing Examination: Inspect the infusion pump and tubing for any signs of degradation, such as cracking or discoloration.
-
Flow Rate Verification: Check the accuracy of the infusion pump's flow rate.
-
Chemical Analysis: Analyze the this compound solution for any degradation products or leached substances.
It is also recommended to report the suspected issue to the infusion pump manufacturer and the FDA's MedWatch program.[4]
Troubleshooting Guides
Guide 1: Investigating Infusion Pump Alarms
This guide provides a step-by-step approach to troubleshooting common infusion pump alarms during this compound administration.
Problem: The infusion pump is alarming frequently.
| Possible Cause | Troubleshooting Steps |
| Occlusion | 1. Visually inspect the entire infusion line for kinks, clamps, or any other visible obstructions. 2. Ensure the IV catheter is patent and properly positioned. 3. If precipitation is suspected, refer to the "Investigating Drug Precipitation" guide below. 4. If the alarm persists after checking for physical obstructions, consider a problem with the pump's pressure sensor. |
| Air-in-Line | 1. Prime the infusion set carefully to remove all air bubbles before starting the infusion. 2. If air is observed in the line during infusion, stop the pump, remove the air bubble using a sterile syringe at a port, and then resume the infusion. |
| Inaccurate Flow Rate | 1. Verify that the pump is programmed with the correct infusion rate. 2. Check for any physical impediments to flow as described under "Occlusion." 3. Consider the viscosity of the this compound formulation, as highly viscous solutions can affect flow accuracy in some pumps. 4. If the problem persists, the pump may require recalibration or servicing. |
Guide 2: Investigating Drug Precipitation
Problem: A white precipitate is observed in the infusion line or at the Y-site.
Background: this compound is known to be incompatible with certain drugs, which can lead to precipitation.
-
Furosemide: Co-administration with furosemide has been reported to cause the formation of a cloudy white precipitate.
-
Sodium Bicarbonate (5%): this compound has limited stability in 5% Sodium Bicarbonate solution.
Troubleshooting Steps:
-
Stop the infusion immediately.
-
Do not administer the solution containing the precipitate.
-
Review all medications being co-administered with this compound to identify any potential incompatibilities.
-
Consult a pharmacist or drug information resource to confirm compatibility before co-administering any other medications.
Experimental Protocols
Protocol 1: Evaluation of this compound Sorption to Infusion Tubing
This protocol outlines a method to quantify the amount of this compound that sorbs to different types of infusion tubing.[3]
Methodology:
-
Prepare a standard solution of this compound at a clinically relevant concentration.
-
Select different types of infusion tubing for testing (e.g., PVC, PE, silicone).
-
Cut a defined length of each tubing type.
-
Pump the this compound solution through the tubing at a constant, clinically relevant flow rate using a calibrated infusion pump.
-
Collect samples of the eluate at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the percentage of drug sorbed to the tubing at each time point by comparing the concentration in the eluate to the initial concentration of the standard solution.
Data Presentation:
The results can be summarized in a table for easy comparison of sorption across different tubing materials.
| Tubing Material | Time (minutes) | Esmolol Concentration (mg/mL) | Percent Sorption |
| PVC | 0 | 10.0 | 0 |
| 15 | 9.5 | 5.0 | |
| 30 | 9.2 | 8.0 | |
| 60 | 9.0 | 10.0 | |
| 120 | 8.8 | 12.0 | |
| Polyethylene | 0 | 10.0 | 0 |
| 15 | 9.9 | 1.0 | |
| 30 | 9.8 | 2.0 | |
| 60 | 9.8 | 2.0 | |
| 120 | 9.7 | 3.0 | |
| Silicone | 0 | 10.0 | 0 |
| 15 | 9.7 | 3.0 | |
| 30 | 9.5 | 5.0 | |
| 60 | 9.4 | 6.0 | |
| 120 | 9.3 | 7.0 |
Protocol 2: Analysis of this compound Degradation Products
This protocol describes a stability-indicating HPLC method for the separation and quantification of this compound and its potential degradation products.[][5][6]
Methodology:
-
Stress Degradation Studies: Subject this compound solutions to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation.
-
HPLC System and Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., potassium dihydrogen orthophosphate).[5] The pH of the mobile phase should be optimized for separation (e.g., pH 4.8).[5]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 221 nm or 280 nm).[5][7]
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).[5]
-
-
Method Validation: Validate the HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[6]
Data Presentation:
The retention times and peak areas of this compound and its degradation products can be tabulated.
| Compound | Retention Time (min) |
| This compound | 5.6 |
| Esmolol Acid (Degradation Product) | 3.2 |
| Other Impurities | Varies |
Visualizations
Caption: Troubleshooting workflow for infusion pump alarms.
Caption: Workflow for Esmolol infusion pump compatibility testing.
References
- 2. Evaluation of Drug Sorption to PVC- and Non-PVC-based Tubes in Administration Sets Using a Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Drug Sorption to PVC- and Non-PVC-based Tubes in Administration Sets Using a Pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ivv.fraunhofer.de [ivv.fraunhofer.de]
- 5. ijpsr.com [ijpsr.com]
- 6. rjstonline.com [rjstonline.com]
- 7. High-performance liquid chromatographic method for the determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Esmolol Hydrochloride dosage for consistent hemodynamic effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Esmolol Hydrochloride for consistent hemodynamic effects in experimental settings.
Troubleshooting Guide
Q1: Why am I observing inconsistent or minimal changes in heart rate and blood pressure after administering the calculated dose of Esmolol?
A1: Several factors can contribute to a lack of expected hemodynamic response. Consider the following:
-
Inadequate Loading Dose: A proper loading dose is crucial to rapidly achieve therapeutic plasma concentrations. Without it, the onset of action will be delayed.[1][2] A steady-state is typically achieved within 2 minutes with a loading dose, compared to about 30 minutes without one.[1][2]
-
Incorrect Dosage Calculation: Double-check calculations based on the subject's actual body weight.
-
Rapid Metabolism: Esmolol has a very short half-life of approximately 9 minutes due to rapid hydrolysis by red blood cell esterases.[3][4][5] If the maintenance infusion rate is too low, the drug may be cleared faster than it is administered, leading to suboptimal effects.
-
Drug Interaction: Co-administration of certain drugs can decrease the therapeutic efficacy of Esmolol. For example, calcium channel blockers may have additive effects, while drugs that induce metabolism could potentially increase Esmolol clearance.[5]
Q2: My experimental subject is experiencing significant hypotension, even at what should be a therapeutic dose. What are the likely causes and what should I do?
A2: Hypotension is the most common adverse effect of Esmolol and is dose-dependent.[1][3]
-
High Infusion Rate: Doses exceeding 150 mcg/kg/min are more likely to cause hypotension.[1][3] The risk increases with doses greater than 200 mcg/kg/min.[2][6]
-
Patient Population: Subjects with low baseline blood pressure are more susceptible to hypotensive effects.[3] Consider starting with a lower initial infusion rate in such cases.
-
Immediate Action: If hypotension occurs, the first step is to reduce the infusion rate or temporarily discontinue the infusion.[3] Due to Esmolol's short half-life, blood pressure should begin to recover within 18-30 minutes of stopping the infusion.[3][7]
Q3: I am having difficulty transitioning from intravenous Esmolol to an oral beta-blocker in my experimental model without losing hemodynamic control.
A3: A gradual and overlapping transition is key to maintaining stable hemodynamics.
-
Staggered Administration: Administer the first dose of the oral agent. About 30 minutes later, reduce the Esmolol infusion rate by 50%.[7][8]
-
Monitoring and Discontinuation: After the second dose of the oral medication, monitor the subject for one hour. If the hemodynamic parameters remain stable, the Esmolol infusion can be discontinued.[7]
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
Esmolol is a cardioselective beta-1 adrenergic receptor antagonist.[1][9] It competitively blocks the beta-1 receptors in the heart muscle, leading to a decrease in heart rate (negative chronotropic effect), a reduction in the force of contraction (negative inotropic effect), and slowed conduction through the atrioventricular (AV) node (negative dromotropic effect).[1][9] At higher doses, it can also have a minor blocking effect on beta-2 adrenergic receptors.[1]
What are the key pharmacokinetic properties of Esmolol?
Esmolol is characterized by its rapid onset and very short duration of action.[4][9]
| Pharmacokinetic Parameter | Value | Reference |
| Onset of Action | 1-2 minutes | [3] |
| Time to Steady-State (with loading dose) | ~5 minutes | [1] |
| Elimination Half-Life | ~9 minutes | [3][4][5] |
| Duration of Action | 10-30 minutes | [3] |
| Metabolism | Hydrolysis by red blood cell esterases | [5][9] |
| Protein Binding | 55% | [5] |
What is a standard dosing and titration protocol for achieving hemodynamic control?
A typical protocol involves a loading dose followed by a maintenance infusion, with titration based on the desired hemodynamic response.
| Dosing Regimen for Supraventricular Tachycardia | Dosage | Reference |
| Optional Loading Dose | 500 mcg/kg over 1 minute | [7][10] |
| Initial Maintenance Infusion | 50 mcg/kg/min for 4 minutes | [7][10] |
| Titration Step 1 (if needed) | Repeat loading dose, increase maintenance to 100 mcg/kg/min | [7][11] |
| Titration Step 2 (if needed) | Repeat loading dose, increase maintenance to 150 mcg/kg/min | [12] |
| Maximum Recommended Dose | 200-300 mcg/kg/min | [3][7] |
Note: For hypertensive emergencies or intraoperative use, higher doses may be required.[3][10]
How should I monitor my subject during Esmolol administration?
Continuous monitoring of cardiovascular parameters is essential.[1][7]
| Monitoring Parameter | Frequency | Rationale | Reference |
| Heart Rate | Continuous | To assess efficacy and avoid bradycardia. | [3] |
| Blood Pressure | Every 5 minutes during titration, then every 15 minutes | To monitor for hypotension, the most common side effect. | [3] |
| ECG | Continuous | To detect bradycardia, heart block, or other conduction abnormalities. | [3] |
Experimental Protocols
Protocol for Assessing Dose-Response Relationship of Esmolol on Hemodynamic Parameters
-
Subject Preparation: Anesthetize the subject and insert catheters for continuous arterial blood pressure monitoring and drug infusion. Allow for a stabilization period to obtain baseline hemodynamic measurements (heart rate, systolic, diastolic, and mean arterial pressure).
-
Loading Dose Administration: Administer an intravenous loading dose of Esmolol at 500 mcg/kg over 1 minute.[7]
-
Maintenance Infusion: Immediately following the loading dose, begin a continuous intravenous infusion of Esmolol at 50 mcg/kg/min.[7]
-
Hemodynamic Monitoring: Record heart rate and blood pressure continuously. Note the values at 5 minutes post-infusion start, when approximately 90% of steady-state beta-blockade is achieved.[3]
-
Dose Titration: If the target heart rate or blood pressure reduction is not achieved, administer a second loading dose of 500 mcg/kg over 1 minute and increase the maintenance infusion to 100 mcg/kg/min.[7]
-
Repeat and Record: Repeat the titration step in increments of 50 mcg/kg/min every 5-10 minutes, up to a maximum of 300 mcg/kg/min, until the desired hemodynamic effect is observed or adverse effects occur.[3] Record the hemodynamic parameters at each dose level.
-
Washout Period: After the final dose, discontinue the infusion and monitor the subject until hemodynamic parameters return to baseline (typically within 30 minutes).[3][7]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Esmolol dosing and titration workflow.
References
- 1. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. droracle.ai [droracle.ai]
- 4. Esmolol. A review of its therapeutic efficacy and pharmacokinetic characteristics. | Semantic Scholar [semanticscholar.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. globalrph.com [globalrph.com]
- 7. droracle.ai [droracle.ai]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. drugs.com [drugs.com]
- 11. drugs.com [drugs.com]
- 12. Esmolol: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Navigating Esmolol Hydrochloride Administration Across Species: A Technical Support Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for adjusting Esmolol Hydrochloride doses across various animal species. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of dosage information to facilitate safe and effective experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the administration of this compound in a research setting.
Q1: My animal is experiencing significant hypotension after esmolol administration. What should I do?
A1: Hypotension is a known side effect of esmolol due to its negative inotropic (reduced force of heart contraction) and chronotropic (reduced heart rate) effects.[1][2]
-
Immediate Action: Reduce the infusion rate or temporarily discontinue the esmolol infusion. Due to its short half-life of approximately 9 minutes, the hypotensive effects should resolve quickly.[3]
-
Troubleshooting:
-
Re-evaluate the dose: Ensure the calculated dose is appropriate for the species and the individual animal's weight and physiological condition.
-
Fluid support: Administer intravenous fluids to increase circulating volume and blood pressure.
-
Vasopressors: In severe cases, the use of vasopressor agents may be necessary. However, be aware that drugs with beta-adrenergic agonist activity will counteract the effects of esmolol.[4]
-
Q2: The desired reduction in heart rate is not being achieved, even at the higher end of the recommended dose range. What are the next steps?
A2: Several factors can contribute to a lack of efficacy.
-
Troubleshooting:
-
Confirm IV access: Ensure the intravenous catheter is properly placed and patent, and that the drug is being delivered systemically.
-
Assess sympathetic tone: The animal's underlying sympathetic tone can influence the response to a beta-blocker. Higher levels of stress or certain anesthetic agents can increase sympathetic drive, potentially requiring a higher dose of esmolol to achieve the desired effect.
-
Consider drug interactions: Certain drugs, such as sympathomimetics (e.g., epinephrine, norepinephrine, dopamine), will antagonize the effects of esmolol.[4] Review all concurrently administered medications.
-
Titration: If the animal is hemodynamically stable, consider a careful, stepwise upward titration of the infusion rate, while closely monitoring blood pressure and heart rate.
-
Q3: Can this compound be administered via a route other than intravenous infusion?
A3: this compound is designed for intravenous administration due to its rapid metabolism by red blood cell esterases.[3] This route allows for precise and rapid control over its therapeutic effects. Other routes of administration are not recommended as they would not provide the same pharmacokinetic profile and could lead to unpredictable and potentially adverse effects.
Q4: Are there species-specific contraindications I should be aware of?
A4: While general contraindications apply across species, some may be more pertinent in certain animal models.
-
General Contraindications: Esmolol should be used with caution or avoided in animals with:
-
Species-Specific Considerations:
-
Rabbits: Be aware that some rabbits possess atropinesterase, an enzyme that rapidly metabolizes atropine. While not directly related to esmolol, it's a crucial consideration if atropine is used to manage esmolol-induced bradycardia.
-
Q5: What are the key monitoring parameters during esmolol infusion?
A5: Continuous and careful monitoring is critical for safe administration.
-
Essential Monitoring:
-
Electrocardiogram (ECG): To continuously monitor heart rate and rhythm.
-
Blood Pressure: Invasive (arterial line) or non-invasive monitoring to detect hypotension.
-
Respiratory Rate and Character: To observe for any signs of respiratory distress.
-
-
Additional Monitoring (depending on the experimental setup):
-
Body Temperature.
-
Oxygen Saturation (SpO2).
-
Arterial Blood Gases: To assess acid-base status and oxygenation.
-
Quantitative Data Summary: this compound Dosage by Species
The following table summarizes recommended intravenous dosages for this compound in various animal species based on available literature. Doses should be adjusted based on individual animal response and experimental goals.
| Species | Loading Dose (Bolus) | Constant Rate Infusion (CRI) | Source(s) |
| Dog | 0.05 - 0.5 mg/kg over 2-5 minutes | 25 - 200 µg/kg/min | [1][5] |
| Cat | 0.05 - 0.5 mg/kg over 5 minutes | 25 - 200 µg/kg/min | [1][5] |
| Rat | Not specified in reviewed literature | 10 - 20 mg/kg/hour | [6] |
| Mouse | Not specified in reviewed literature | 15 mg/kg/hour (subcutaneous infusion) | [7] |
| Pig | 1.0 mg/kg | 250 µg/kg/min | [8] |
| Rabbit | Not specified in reviewed literature | 100 - 500 µg/kg/min | [9] |
Experimental Protocols
General Protocol for Intravenous Administration of this compound
This protocol provides a general framework for IV administration. Specific parameters should be adapted based on the animal species, experimental design, and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound for injection (appropriate concentration)
-
Sterile saline (0.9% sodium chloride) or other suitable diluent
-
Syringe pump for continuous rate infusion
-
Intravenous catheter and administration set
-
Monitoring equipment (ECG, blood pressure monitor, etc.)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal according to the approved institutional protocol.
-
Place an intravenous catheter in a suitable vein (e.g., cephalic, saphenous, jugular).
-
Attach monitoring equipment and obtain baseline physiological measurements (heart rate, blood pressure, ECG).
-
-
Drug Preparation:
-
Dilute the this compound to the desired concentration using a sterile diluent. Common concentrations for infusion are 10 mg/mL or can be further diluted for smaller animals or lower infusion rates.
-
-
Administration:
-
Loading Dose (Optional but recommended for rapid effect): Administer the calculated loading dose as a slow intravenous bolus over the recommended time for the species (see table above).
-
Constant Rate Infusion (CRI): Immediately following the loading dose, begin the CRI using a syringe pump at the calculated starting rate.
-
Titration: Adjust the infusion rate based on the animal's response and the desired therapeutic endpoint (e.g., a specific percentage reduction in heart rate). Allow at least 5-10 minutes after each rate adjustment to assess the full effect before making further changes.
-
-
Monitoring and Maintenance:
-
Continuously monitor ECG and blood pressure throughout the infusion period.
-
Record vital signs at regular intervals.
-
Be prepared to adjust the infusion rate or provide supportive care as needed to address any adverse effects.
-
-
Discontinuation:
-
To terminate the effects of esmolol, simply discontinue the infusion. Due to its short half-life, cardiovascular parameters should return to baseline within 10-20 minutes.[1]
-
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound
Esmolol is a selective beta-1 adrenergic receptor antagonist. It competitively blocks the binding of catecholamines (epinephrine and norepinephrine) to beta-1 receptors, which are predominantly found in the heart. This blockade inhibits the downstream signaling cascade that would normally lead to an increase in heart rate and contractility.
Caption: Signaling pathway of Esmolol's antagonism at the beta-1 adrenergic receptor.
Experimental Workflow for Esmolol Administration
The following diagram outlines the logical steps for conducting an experiment involving the intravenous administration of this compound.
Caption: Experimental workflow for intravenous this compound administration.
References
- 1. The effect of the ultrashort beta-blocker esmolol on cardiac function recovery: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Short-acting beta-adrenergic antagonist esmolol given at reperfusion improves survival after prolonged ventricular fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of low doses of esmolol on cardiac and vascular function in experimental septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of esmolol on cardiac function: evaluation by noninvasive techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound INJECTION 100 mg/10 mL (10mg/mL) 10 mL VIAL [dailymed.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Continuous Rate Infusion of Ketamine Hydrochloride and Dexmedetomidine for Maintenance of Anesthesia during Laryngotracheal Surgery in New Zealand White Rabbits (Oryctolagus cuniculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuromuscular interactions between mivacurium and esmolol in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Esmolol Hydrochloride in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Esmolol Hydrochloride in long-term cell culture experiments. The information addresses common stability concerns and offers troubleshooting advice to ensure the integrity and reproducibility of your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in aqueous solutions?
A1: The primary stability concern for this compound is its susceptibility to hydrolysis of its ester linkage.[] This reaction breaks down the molecule into its acid metabolite and methanol, leading to a loss of pharmacological activity. The rate of hydrolysis is influenced by pH, temperature, and the presence of esterase enzymes.
Q2: How stable is this compound in standard cell culture media (e.g., DMEM, RPMI-1640)?
Q3: Can I pre-mix this compound in my cell culture medium and store it?
A3: It is not recommended to store this compound in cell culture medium for extended periods. Due to the potential for hydrolysis, it is best to prepare fresh solutions of Esmolol in your culture medium immediately before each experiment or media change. For long-term studies, this may necessitate frequent media changes to maintain the desired concentration of the active drug.
Q4: What is the optimal pH for this compound stability?
A4: this compound is most stable in a slightly acidic environment, with an optimal pH range of 4.5 to 5.5.[3] The neutral pH of standard cell culture media will increase the rate of hydrolytic degradation compared to this optimal pH range.
Q5: Is this compound sensitive to light?
A5: Yes, this compound is sensitive to light. Exposure to light can accelerate its degradation.[] Therefore, it is crucial to protect stock solutions and experimental cultures from light.
Troubleshooting Guide
Issue 1: Inconsistent or diminishing biological effects of this compound over time in a multi-day experiment.
| Possible Cause | Troubleshooting Action |
| Degradation of this compound in the culture medium. | Increase the frequency of media changes to replenish the active compound. Consider performing a time-course experiment to determine the functional half-life of Esmolol in your specific cell culture system. |
| Adsorption to plasticware. | While less documented for Esmolol, some compounds can adsorb to the plastic of culture vessels. Consider using low-adhesion plasticware or including a control to assess for loss of compound due to adsorption. |
| Incomplete dissolution of stock solution. | Ensure the this compound is fully dissolved when preparing the stock solution. Visually inspect for any precipitates. |
Issue 2: High variability between replicate wells or experiments.
| Possible Cause | Troubleshooting Action |
| Inconsistent preparation of working solutions. | Prepare a single batch of Esmolol-containing medium for all replicates in an experiment to ensure uniform concentration. |
| Photodegradation due to inconsistent light exposure. | Protect all cultures from light by keeping the incubator door closed as much as possible and shielding plates from ambient light when outside the incubator. |
| Batch-to-batch variation in FBS. | Different lots of FBS may have varying levels of esterase activity.[2] If you suspect this is an issue, test new batches of FBS for their impact on Esmolol's efficacy in a pilot experiment. |
Experimental Protocols & Data
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile environment.
-
Solvent Selection: Dissolve the powder in a sterile, high-quality solvent. For a highly concentrated stock, Dimethyl Sulfoxide (DMSO) is a common choice. Alternatively, sterile water or phosphate-buffered saline (PBS) can be used, but the solubility may be lower.
-
Dissolution: Ensure complete dissolution by gentle vortexing or swirling.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting tube (e.g., an amber microcentrifuge tube).
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol for Preparing Working Solutions in Cell Culture Medium
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: In a sterile environment, dilute the stock solution into pre-warmed cell culture medium to the final desired concentration. It is crucial to add the stock solution to the medium and mix immediately and thoroughly.
-
Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the level known to cause cellular toxicity (typically <0.1-0.5%). Include a vehicle control in your experiments with the same final solvent concentration.
-
Immediate Use: Use the freshly prepared Esmolol-containing medium immediately. Do not store it.
Quantitative Data Summary
Table 1: Stability of this compound in Various Intravenous Solutions
| IV Solution | Concentration (mg/mL) | Storage Temperature | Stability Duration |
| 5% Dextrose | 10 | 15-30°C or Refrigerated | At least 24 hours |
| 0.9% Sodium Chloride | 10 | 15-30°C or Refrigerated | At least 24 hours |
| Lactated Ringer's | 10 | 15-30°C or Refrigerated | At least 24 hours |
This data is derived from studies on intravenous solutions and should be used as a general reference. Stability in complex cell culture media, especially with serum, is likely to be shorter.
Table 2: Typical Light Conditions in a CO2 Incubator
| Parameter | Typical Range | Notes |
| Light Source | Fluorescent or LED | The spectrum and intensity can vary between incubator models. |
| Light Intensity | 130 - 325 lux (at cage level for rodent incubators) | This is a general range and can be higher or lower in standard cell culture incubators. It is advisable to minimize light exposure.[4] |
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for this compound preparation and use.
Caption: Esmolol's effect on the β1-adrenergic signaling pathway.
References
How to avoid Esmolol Hydrochloride-induced hypotension in animal studies
This guide provides researchers, scientists, and drug development professionals with practical strategies to mitigate and manage Esmolol Hydrochloride-induced hypotension in animal experiments.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause hypotension in animal models?
A1: this compound is a cardioselective beta-1 adrenergic receptor antagonist.[1] Its primary mechanism of action involves blocking the effects of catecholamines (like epinephrine and norepinephrine) on the heart.[1] This leads to:
-
Decreased Myocardial Contractility (Negative Inotropy): A reduction in the force of the heart's contractions.[1][2]
-
Decreased Heart Rate (Negative Chronotropy): A slowing of the heart rate.[1][2]
-
Decreased Cardiac Output: The combination of reduced contractility and heart rate leads to a decrease in the total volume of blood pumped by the heart per minute.[2]
At lower doses, esmolol may also cause vasodilation (widening of blood vessels), which reduces systemic vascular resistance.[3] The combination of these effects results in a drop in arterial blood pressure.[3]
Q2: Are there specific formulations of Esmolol that are less likely to cause hypotension?
A2: Yes, studies in dogs have shown that an enantiomerically pure formulation of S-esmolol may cause less hypotension while providing similar heart rate control compared to the racemic mixture (RS-esmolol) that is commercially available.[4] The R-enantiomer in the racemic mixture does not contribute to heart rate control but does contribute to the hypotensive effect, likely due to negative inotropy.[4]
Q3: What are the key risk factors for developing Esmolol-induced hypotension in animal studies?
A3: Several factors can increase the risk of significant hypotension:
-
High Infusion Rates: Doses exceeding 150-200 mcg/kg/min are more frequently associated with hypotension.[1][5]
-
Low Baseline Blood Pressure: Animals with pre-existing low blood pressure are more susceptible.[2]
-
Hypovolemia: A state of low circulating blood volume can exacerbate the hypotensive effects of esmolol.[2]
-
Concurrent Medications: The use of other anesthetic or antihypertensive agents can have additive hypotensive effects.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant drop in mean arterial pressure (MAP) immediately after starting infusion. | Infusion rate is too high for the animal's hemodynamic status. | 1. Immediately reduce the infusion rate by 50% or temporarily discontinue the infusion.[2][6] 2. Due to esmolol's short half-life (around 9 minutes), blood pressure should begin to recover within 10-30 minutes.[2][7] 3. Once stable, restart the infusion at a lower dose and titrate upwards more slowly. |
| Gradual but persistent decline in blood pressure. | Cumulative dose effect or interaction with other medications. | 1. Re-evaluate the necessity of the current infusion rate. Titrate to the lowest effective dose needed to achieve the desired heart rate.[2] 2. Ensure the animal is adequately hydrated. Consider a fluid bolus if hypovolemia is suspected.[8] 3. Review other administered drugs for potential synergistic hypotensive effects. |
| Hypotension accompanied by severe bradycardia. | Excessive beta-1 blockade affecting both heart rate and contractility. | 1. Stop the esmolol infusion immediately.[6] 2. If bradycardia is severe and compromising perfusion, consider administration of a chronotropic agent like atropine. 3. Re-evaluate the experimental goals and consider if a lower target heart rate is acceptable. |
| Difficulty achieving target heart rate without causing hypotension. | The animal may be particularly sensitive to the negative inotropic effects of esmolol. | 1. Consider using an enantiomerically pure S-esmolol formulation if available, as it produces less hypotension for a similar degree of heart rate control.[4] 2. Co-administer a low-dose vasopressor with minimal inotropic effects (e.g., phenylephrine) to maintain blood pressure while titrating esmolol for heart rate control.[9][10] |
Data Summary Tables
Table 1: Dose-Dependent Effects of Racemic (RS) vs. S-Esmolol on Blood Pressure in Dogs [4]
| Infusion Rate (mcg/kg/min) | Mean Blood Pressure Drop (mmHg) - RS-Esmolol | Infusion Rate (mcg/kg/min) | Mean Blood Pressure Drop (mmHg) - S-Esmolol |
| 90 | 3 | 45 | 2 |
| 300 | 6 | 150 | 4 |
| 600 | 11 | 300 | 5 |
| 1000 | 20 | 500 | 10 |
| 2000 | 38 | 1000 | 16 |
| Note: S-esmolol at half the infusion rate of RS-esmolol provided the same degree of heart rate control. |
Table 2: Causative Factors of Esmolol-Induced Hypotension in Dogs [3]
| Esmolol Infusion Rate (mcg/kg/min) | Primary Cause of Hypotension |
| 25 | Reduced Systemic Vascular Resistance (Vasodilation) |
| 100 | Reductions in both Systemic Vascular Resistance and Cardiac Contractility |
| 400 | Reduced Cardiac Index due to decreased Cardiac Contractility |
Table 3: Recommended Esmolol Dosing Regimens from Animal Studies
| Animal Model | Indication | Loading Dose (mcg/kg) | Maintenance Infusion (mcg/kg/min) | Reference |
| Pig | Ischemia/Reperfusion | Not specified | 250 | [11] |
| Rat | LVH Regression | Not specified | 300 (for 48 hours) | [12] |
| Pig | Cardiac Arrest (with Epinephrine) | 500 (bolus) | N/A | [13][14] |
| Dog | General Anesthesia | 500 (over 1 min) | 12.5 - 50 | [15] |
Experimental Protocols
Protocol 1: Gradual Dose Titration to Minimize Hypotension
This protocol is designed for studies where rapid heart rate control is not essential and the primary goal is to avoid hemodynamic instability.
-
Animal Preparation: Anesthetize the animal according to your institutionally approved protocol. Ensure adequate hydration; pre-hydration with crystalloid solution can be beneficial.[8] Place an arterial line for continuous blood pressure monitoring.[1]
-
Baseline Measurement: Record stable baseline measurements for heart rate and mean arterial pressure (MAP) for at least 15 minutes.
-
Initiation of Infusion (No Loading Dose): Begin a continuous intravenous infusion of this compound at a low dose (e.g., 25-50 mcg/kg/min).[5][7]
-
Titration:
-
Maintain the initial infusion rate for at least 5-10 minutes to allow the drug to reach a steady state.[15]
-
Monitor MAP and heart rate continuously.
-
If the target heart rate is not achieved and MAP remains stable (e.g., not decreased by more than 15% from baseline), increase the infusion rate in small increments (e.g., 25 mcg/kg/min).
-
Allow a stabilization period of 5-10 minutes between each dose escalation.
-
-
Monitoring and Adjustment: If at any point MAP drops significantly, immediately reduce the infusion rate to the previous stable level or stop the infusion.[2]
Protocol 2: Co-administration of a Vasopressor for Hemodynamic Support
This protocol is suitable for experiments requiring higher doses of esmolol where hypotension is anticipated or when maintaining a stable blood pressure is critical.
-
Animal Preparation: As in Protocol 1. Prepare a separate infusion pump for the vasopressor (e.g., Norepinephrine or Phenylephrine).[10][16]
-
Baseline Measurement: Record stable baseline hemodynamic parameters.
-
Initiate Vasopressor (Optional Prophylactic): For sensitive models, you may start a very low-dose infusion of a vasopressor like norepinephrine (starting at 0.1 mcg/kg/min) to establish a stable, slightly elevated baseline pressure.
-
Administer Esmolol:
-
Titrate Vasopressor: As esmolol infusion begins to lower blood pressure, titrate the vasopressor infusion upwards to maintain the MAP within the desired target range (e.g., >65 mmHg).[18]
-
Cross-Titration: Adjust both the esmolol (for heart rate control) and vasopressor (for blood pressure control) infusions as needed to achieve the desired balance of effects.
Visualizations
Caption: Mechanism of Esmolol-induced hypotension.
Caption: Troubleshooting workflow for managing hypotension.
References
- 1. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. An enantiomerically pure formulation of esmolol attenuates hypotension and preserves heart rate control in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. droracle.ai [droracle.ai]
- 7. Clinical rationale for the use of an ultra-short acting beta-blocker: esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induced Hypotension Using Esmolol in Spinal Surgery. [ekja.org]
- 9. Low doses of esmolol and phenylephrine act as diuretics during intravenous anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gary Stamp Memorial Lecture: Vasopressors in Emergency and Critical Care - EVECC 2022 Congress - VIN [vin.com]
- 11. Cardioprotective effect of the short-acting beta-blocker esmolol in experimental ischemia/reperfusion - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 12. Short-Term Treatment with Esmolol Reverses Left Ventricular Hypertrophy in Adult Spontaneously Hypertensive Rats via Inhibition of Akt/NF-κB and NFATc4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Esmolol during cardiopulmonary resuscitation reduces neurological injury in a porcine model of cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacodynamics and onset of action of esmolol in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacist's Corner: Treating Severe Hypotension and Shock - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 17. globalrph.com [globalrph.com]
- 18. Use of vasopressors for treatment of vasodilatory hypotension in dogs and cats by Diplomates of the American College of Veterinary Emergency and Critical Care - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the reproducibility of Esmolol Hydrochloride effects in vitro
This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to enhance the reproducibility of in vitro experiments involving Esmolol Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why are my in vitro results with this compound inconsistent?
Inconsistent results can stem from several factors. The most common issues include the chemical instability of Esmolol, variations in cell culture conditions, and deviations from the experimental protocol.[1][2][3] this compound is an ester-based molecule, making it susceptible to degradation under certain conditions.[] Ensuring consistent, high-quality cell culture practices and meticulous adherence to a validated protocol are critical for reproducibility.[5]
Q2: What are the optimal storage and handling conditions for this compound solutions?
To minimize degradation, this compound solutions should be prepared fresh for each experiment. If storage is necessary, solutions should be kept in airtight, light-resistant containers.[] Esmolol is susceptible to hydrolysis, oxidation, and photodegradation.[] Studies have shown that this compound is stable in various standard intravenous solutions (e.g., 0.9% sodium chloride, 5% dextrose) for at least 168 hours when stored at 5°C or room temperature (23-27°C).[6] However, for cell culture media, which has a more complex composition, it is recommended to prepare solutions immediately before use. Avoid exposure to high temperatures, extreme pH, and intense light.[]
Q3: My Esmolol solution appears to have degraded. How can I confirm its integrity and purity?
The integrity of this compound and the presence of its degradants can be quantitatively assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[7][8] This technique can separate the parent compound from its impurities and degradation products, such as Esmolol acid (a primary hydrolytic breakdown product).[][9]
Q4: I am observing unexpected off-target effects in my cell-based assays. What could be the cause?
Esmolol is known as a cardioselective beta-1 adrenergic receptor blocker.[10][11] However, this selectivity is relative and can diminish at higher concentrations, potentially leading to the blockade of beta-2 adrenergic receptors and other off-target effects.[10][12] It is crucial to use the lowest effective concentration and to carefully determine the dose-response curve in your specific in vitro model to avoid confounding results from non-specific activity.
Q5: How does temperature influence the stability and metabolism of Esmolol in vitro?
Temperature significantly impacts Esmolol's stability. Its metabolism via red blood cell esterases is temperature-dependent.[13] One in vitro study demonstrated a marked reduction in Esmolol metabolism at lower temperatures, with the half-life increasing from approximately 19.6 minutes at 37°C to 226.7 minutes at 4°C in human whole blood.[13] High temperatures can accelerate thermal degradation.[] Therefore, maintaining a consistent and physiologically relevant temperature (e.g., 37°C) during experiments is critical for reproducible results.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells/plates | 1. Inconsistent cell seeding: Uneven cell distribution across the plate. 2. Edge effects: Evaporation in the outer wells of the microplate. 3. Degraded Esmolol solution: Use of an old or improperly stored stock solution. | 1. Ensure a homogenous single-cell suspension before plating. Mix gently before aliquoting to each well. 2. Fill the outer wells with sterile PBS or media without cells to create a humidity barrier. Use only the inner wells for experimental data. 3. Prepare a fresh Esmolol solution from a solid powder for each experiment. |
| Lower-than-expected potency (High IC50 value) | 1. Esmolol degradation: The active concentration is lower than intended due to hydrolysis.[] 2. High cell density: A large number of cells may require a higher drug concentration to elicit a response. 3. Drug-protein binding: Esmolol binds to plasma proteins (approx. 55%); binding to proteins in serum-containing media can reduce the free, active concentration.[14][15] | 1. Use freshly prepared solutions. Verify the solution's pH; extreme pH can accelerate degradation.[] 2. Optimize and standardize cell seeding density for your specific assay. 3. Consider reducing the serum concentration during the drug treatment period, if compatible with your cell model. Alternatively, perform experiments in a serum-free medium. |
| No observable effect of Esmolol | 1. Cell type lacks target receptors: The cells used (e.g., non-cardiac cells) may not express sufficient levels of β1-adrenergic receptors. 2. Inactive compound: Complete degradation of the Esmolol stock solution. 3. Incorrect concentration range: The concentrations tested may be too low to produce a measurable effect. | 1. Confirm β1-adrenergic receptor expression in your chosen cell line via RT-qPCR, Western blot, or flow cytometry. 2. Prepare a new stock solution from the original powder. Test the new solution on a validated positive control cell line if available. 3. Perform a wide-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the active concentration range. |
Quantitative Data
The following tables summarize key quantitative data for this compound from in vitro studies.
Table 1: In Vitro Half-Life of Esmolol in Human Blood at Various Temperatures Data sourced from a study on the influence of temperature on in vitro metabolism.[13]
| Temperature (°C) | Mean Half-Life (minutes) | Standard Deviation (minutes) |
| 37 | 19.6 | ± 3.8 |
| 25 | 47.0 | ± 10.1 |
| 15 | 152.0 | ± 46.6 |
| 4 | 226.7 | ± 60.1 |
Table 2: IC50 Values of this compound against Human Carbonic Anhydrase (hCA) Isozymes Note: These values indicate inhibitory activity against specific enzymes and do not represent general cellular cytotoxicity.[16]
| Enzyme Isoform | IC50 Value (mM) |
| hCA-I | 5.0 |
| hCA-II | 3.5 |
Experimental Protocols
Adherence to standardized protocols is essential for improving reproducibility.
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Weighing: Using an analytical balance, accurately weigh the required amount of this compound powder (CAS No: 81161-17-3).
-
Solvent Selection: Esmolol HCl is soluble in water (up to 66 mg/mL) and DMSO (up to 66 mg/mL).[17] For cell culture, use sterile, cell-culture grade water or DMSO to prepare a high-concentration primary stock solution (e.g., 100 mM).
-
Dissolution: Add the solvent to the powder and vortex thoroughly until fully dissolved.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protecting (amber) tube.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for short-to-medium term storage.
-
Working Solution: On the day of the experiment, thaw a single aliquot. Prepare fresh serial dilutions in the appropriate sterile cell culture medium or buffer. Do not store diluted working solutions.
Protocol 2: General Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Drug Dilutions: Prepare a series of this compound dilutions (e.g., 2x the final desired concentration) in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the Esmolol dilutions. Include "vehicle control" wells (medium with the same concentration of solvent, e.g., DMSO, as the highest Esmolol dose) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours). The duration should be kept consistent across all experiments.[18]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Normalize the data to the vehicle control wells and plot the dose-response curve to calculate the IC50 value.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides an example method for assessing Esmolol concentration.[8]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of Acetonitrile and a buffer such as 0.01N Potassium dihydrogen orthophosphate in water (pH adjusted to 4.8).[8]
-
Flow Rate: 1.0 mL/min.[7]
-
Sample Preparation: Dilute the Esmolol solution to be tested to a known theoretical concentration within the linear range of the assay (e.g., 5.0-50.0 µg/mL).[7]
-
Analysis: Inject the sample and integrate the peak area corresponding to Esmolol. Compare the peak area to a standard curve generated from freshly prepared standards of known concentrations to determine the actual concentration.
Visualizations: Pathways and Workflows
This compound Signaling Pathway
Caption: Esmolol competitively blocks the β1-adrenergic receptor, preventing downstream signaling.
General Troubleshooting Workflow for In Vitro Reproducibility
Caption: A systematic workflow for diagnosing sources of irreproducibility in experiments.
Decision Tree for Esmolol Solution Stability
Caption: A decision tree to troubleshoot potential issues with Esmolol solution stability.
References
- 1. In Vitro Research Reproducibility: Keeping Up High Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 6. Stability of this compound in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. ijpsr.com [ijpsr.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Esmolol - Wikipedia [en.wikipedia.org]
- 12. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Influence of temperature on in vitro metabolism of esmolol [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Beta-1 Selectivity: Esmolol Hydrochloride vs. Bisoprolol In Vitro
For researchers, scientists, and drug development professionals, understanding the nuanced differences between beta-adrenergic receptor antagonists is paramount. This guide provides an objective in vitro comparison of the beta-1 selectivity of two commonly used cardioselective beta-blockers: Esmolol Hydrochloride and Bisoprolol. The following analysis is based on experimental data from radioligand binding assays, offering a quantitative look at their receptor affinity and selectivity.
Executive Summary
Both Esmolol and Bisoprolol are classified as beta-1 selective adrenergic receptor antagonists, meaning they preferentially bind to beta-1 receptors, which are predominantly found in cardiac tissue. This selectivity is crucial for achieving desired therapeutic effects, such as reducing heart rate and blood pressure, while minimizing off-target effects associated with the blockade of beta-2 receptors in the lungs and other tissues.
In vitro studies consistently demonstrate that both drugs exhibit a higher affinity for beta-1 over beta-2 receptors. However, the degree of this selectivity, often expressed as a selectivity ratio (Ki ratio of β2/β1), varies in the literature. This guide consolidates available data to provide a clearer comparative picture.
Quantitative Comparison of Beta-1 Selectivity
The beta-1 selectivity of a compound is inversely correlated with its equilibrium dissociation constant (Ki) or the concentration required to inhibit 50% of radioligand binding (IC50) at the beta-1 receptor, and directly correlated with these values at the beta-2 receptor. A higher beta-2/beta-1 Ki ratio indicates greater beta-1 selectivity.
The following table summarizes the in vitro beta-1 selectivity of this compound and Bisoprolol based on data from radioligand binding assays.
| Drug | Receptor | pKi | Selectivity Ratio (β2 Ki / β1 Ki) | Reference |
| This compound | β1 | Not explicitly stated in comparative studies | 34 | [1] |
| β2 | Not explicitly stated in comparative studies | 30 | [2] | |
| Bisoprolol | β1 | 7.82 ± 0.08 | 19 | [3] |
| β2 | 6.69 ± 0.17 | 15.1 | [4][5] | |
| 16 - 20 | [4] | |||
| 75 | [6] |
Note: Data is compiled from multiple sources and may not be from direct head-to-head comparisons under identical experimental conditions.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro radioligand binding assays. These assays are a gold standard for determining the affinity of a drug for its receptor.[7][8]
Radioligand Binding Assay for Beta-Blocker Selectivity
Objective: To determine the equilibrium dissociation constants (Ki) of this compound and Bisoprolol for human beta-1 and beta-2 adrenergic receptors and to calculate their beta-1 selectivity ratios.
Materials:
-
Receptor Source: Membranes from recombinant cell lines (e.g., CHO or HEK293 cells) stably expressing human beta-1 or beta-2 adrenergic receptors.[3]
-
Radioligand: A non-selective beta-adrenergic antagonist radiolabeled with a radioisotope, such as [³H]-dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-iodocyanopindolol.
-
Competing Ligands: this compound and Bisoprolol at various concentrations.
-
Assay Buffer: Tris-HCl buffer containing MgCl₂.
-
Filtration Apparatus: Glass fiber filters and a cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: The recombinant cells are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor drug (Esmolol or Bisoprolol).
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The reaction mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value for each drug. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation. The beta-1 selectivity ratio is calculated by dividing the Ki value for the beta-2 receptor by the Ki value for the beta-1 receptor.
Visualizing the Experimental Workflow and Signaling Pathways
To better illustrate the concepts discussed, the following diagrams were created using the Graphviz (DOT language).
The following diagram illustrates the canonical signaling pathway of beta-1 and beta-2 adrenergic receptors.
Discussion
The compiled data indicate that both this compound and Bisoprolol are indeed beta-1 selective. The reported selectivity ratios for Esmolol are in a consistent range of 30-34.[1][2] For Bisoprolol, the reported selectivity ratios show a wider variation, from approximately 15 to as high as 75, depending on the specific experimental conditions and the source of the data.[3][4][5][6] The pKi values for Bisoprolol at beta-1 and beta-2 receptors in human myocardium further quantify its higher affinity for the beta-1 subtype.[4][5]
It is important to note that direct comparisons of selectivity ratios between different studies should be made with caution due to potential variations in experimental protocols, such as the choice of radioligand, receptor source, and assay conditions. However, the available in vitro evidence suggests that both drugs are effective in selectively targeting the beta-1 adrenergic receptor.
Conclusion
This guide provides a comparative overview of the in vitro beta-1 selectivity of this compound and Bisoprolol based on available experimental data. Both agents demonstrate significant beta-1 selectivity, a key characteristic for their clinical efficacy in cardiovascular medicine. The quantitative data, presented in a clear tabular format, along with detailed experimental protocols and illustrative diagrams, offer valuable insights for researchers and professionals in the field of drug development and pharmacology. Further head-to-head studies under identical experimental conditions would be beneficial for a more definitive comparison of their selectivity profiles.
References
- 1. Beta 1-adrenoceptor subtype selective antagonism of esmolol and its major metabolite in vitro and in man. Investigations using tricresylphosphate as red blood cell carboxylesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. search.library.dartmouth.edu [search.library.dartmouth.edu]
- 3. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
A Comparative Guide to Esmolol Hydrochloride and Dexmedetomidine for Sympatholytic Effects in Research
For researchers in drug development and clinical science, understanding the nuances of sympatholytic agents is critical for designing experiments that require precise autonomic nervous system modulation. Esmolol hydrochloride and dexmedetomidine are two injectable drugs frequently used to attenuate the sympathetic response, particularly in perioperative and critical care settings. While both achieve sympatholysis, their distinct mechanisms of action, pharmacokinetic profiles, and resulting physiological effects make them suitable for different research applications.
This guide provides an objective comparison of esmolol and dexmedetomidine, supported by experimental data, to aid researchers in selecting the appropriate agent for their studies.
Mechanism of Action: A Tale of Two Receptors
The sympatholytic effects of esmolol and dexmedetomidine stem from their interaction with different adrenergic receptors, leading to distinct physiological responses.
This compound: A Cardioselective Beta-1 Blocker
Esmolol is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1][2][3][4] Its primary action is to competitively block the beta-1 receptors located predominantly in the heart muscle.[2][4][5] This blockade prevents the binding of endogenous catecholamines like epinephrine and norepinephrine, resulting in:
-
Negative Inotropy: Decreased myocardial contractility.[2][4]
-
Negative Dromotropy: Slowed conduction through the atrioventricular (AV) node.[2][4]
By targeting the heart directly, esmolol effectively controls tachycardia and hypertension driven by increased cardiac output.[1][6] At higher doses, its selectivity for beta-1 receptors can diminish, leading to some blockade of beta-2 receptors in bronchial and vascular smooth muscle.[5]
Dexmedetomidine: A Selective Alpha-2 Agonist
Dexmedetomidine is a highly selective alpha-2 adrenergic receptor agonist, with a selectivity for alpha-2 over alpha-1 receptors that is approximately eight times greater than clonidine.[7][8] Its sympatholytic effects are primarily centrally mediated:
-
Central Sympatholysis: By activating presynaptic alpha-2 receptors in the brainstem (specifically the locus coeruleus), dexmedetomidine inhibits the release of norepinephrine from sympathetic nerve terminals.[7][9][10][11] This reduction in central sympathetic outflow leads to decreased heart rate and blood pressure.[10][11]
-
Sedation and Analgesia: The action on the locus coeruleus also produces sedation that resembles natural non-REM sleep, while activation of alpha-2 receptors in the spinal cord contributes to analgesia.[8][9][11]
Unlike esmolol, which acts peripherally at the effector organ, dexmedetomidine reduces the overall sympathetic tone at its source.
Pharmacokinetic Profile
The significant differences in the onset of action and metabolism between the two agents are crucial for experimental design. Esmolol's rapid onset and offset allow for precise, titratable control, whereas dexmedetomidine has a longer-lasting effect.
| Parameter | This compound | Dexmedetomidine |
| Class | Cardioselective Beta-1 Adrenergic Blocker[1] | Selective Alpha-2 Adrenergic Agonist[8] |
| Onset of Action | 60 seconds (IV)[4] | 5-10 minutes |
| Peak Effect | 2-10 minutes[3] | 15-30 minutes |
| Half-life | ~9 minutes[3][4] | Distribution: ~6 minutes; Elimination: 2-3 hours[8] |
| Metabolism | Rapid hydrolysis by red blood cell esterases[1][3] | Hepatic (glucuronidation and CYP450)[8] |
| Primary Effect | ↓ Heart Rate, ↓ Myocardial Contractility[4][5] | ↓ Central Sympathetic Outflow, Sedation, Analgesia[9][11] |
Comparative Efficacy: Hemodynamic Control
Numerous studies have compared the efficacy of esmolol and dexmedetomidine in attenuating the hemodynamic response to noxious stimuli, such as tracheal intubation, which provokes a strong sympathoadrenal reaction.
A meta-analysis of 15 randomized controlled trials (948 patients) concluded that dexmedetomidine blunts the hemodynamic response to tracheal intubation more effectively than esmolol.[12] Specifically, dexmedetomidine administration resulted in lower heart rates and mean arterial pressures at 1, 3, 5, and 10 minutes post-intubation.[12]
Heart Rate (HR) Control
Dexmedetomidine generally demonstrates more profound and sustained control over heart rate compared to esmolol.
| Study | Drug Regimen | Time Point | Mean HR (Dexmedetomidine) | Mean HR (Esmolol) |
| Hulakund & Endigeri (2017)[13] | Dex: 1µg/kg over 10 minEsm: 1mg/kg over 1 min | 1 min post-intubation | ~85 bpm | ~105 bpm |
| 5 min post-intubation | ~80 bpm | ~95 bpm | ||
| Kumar et al. (2019)[14] | Dex: 1µg/kgEsm: 2mg/kg | 1 min post-intubation | 82.5 ± 8.7 bpm | 92.1 ± 10.2 bpm |
| 5 min post-intubation | 78.4 ± 7.9 bpm | 85.3 ± 9.5 bpm |
Blood Pressure (BP) Control
Both drugs effectively attenuate the rise in blood pressure, but studies consistently show dexmedetomidine provides more stable and lower mean arterial pressures.
| Study | Drug Regimen | Time Point | Mean Arterial Pressure (MAP) (Dexmedetomidine) | Mean Arterial Pressure (MAP) (Esmolol) |
| Bajwa et al. (2016)[15] | Dex: 1µg/kg over 10 min, then 0.4-0.8µg/kg/hrEsm: 1mg/kg over 10 min, then 0.3-0.5mg/kg/hr | 30 min intra-op | ~70 mmHg | ~75 mmHg |
| Kumar et al. (2019)[14] | Dex: 1µg/kgEsm: 2mg/kg | 1 min post-intubation | 94.3 ± 10.1 mmHg | 105.7 ± 12.4 mmHg |
| 5 min post-intubation | 88.6 ± 9.8 mmHg | 96.2 ± 11.3 mmHg |
One study noted that while dexmedetomidine was more effective at preventing increases in heart rate, esmolol was more effective at controlling systolic and mean arterial pressures following intubation.[14] However, a broader analysis of available data suggests dexmedetomidine generally provides more comprehensive hemodynamic stability.[6][12]
Experimental Protocols
To ensure reproducibility, understanding the methodologies of key comparative studies is essential. Below is a typical experimental protocol synthesized from several randomized controlled trials comparing the two drugs for attenuating intubation response.
Objective: To compare the efficacy of dexmedetomidine vs. esmolol in attenuating the hemodynamic response to laryngoscopy and tracheal intubation.
Study Design: A prospective, randomized, double-blind clinical study.
Subject Population: Adult patients (e.g., ASA physical status I and II) scheduled for elective surgery under general anesthesia.
Methodology:
-
Randomization: Patients are randomly allocated into two or more groups (e.g., Group D: Dexmedetomidine, Group E: Esmolol, Group C: Control/Placebo).
-
Drug Administration:
-
Group D (Dexmedetomidine): An infusion of 1.0 µg/kg is administered over 10 minutes prior to the induction of anesthesia.[6]
-
Group E (Esmolol): An infusion of 2.0 mg/kg is administered over 10 minutes prior to induction.[6]
-
Group C (Control): An equivalent volume of normal saline is infused over the same period.
-
-
Anesthesia Protocol:
-
Pre-medication: Standardized pre-medication (e.g., midazolam, fentanyl) is administered.
-
Induction: Anesthesia is induced with a standard agent like propofol or thiopentone.
-
Muscle Relaxation: A neuromuscular blocking agent such as succinylcholine or rocuronium is used to facilitate intubation.
-
-
Data Collection:
-
Hemodynamic parameters (Heart Rate, Systolic BP, Diastolic BP, Mean Arterial Pressure) are recorded at specific intervals:
-
Baseline (before drug infusion)
-
After study drug infusion
-
After induction
-
Immediately after intubation (Time 0)
-
1, 3, 5, and 10 minutes post-intubation.[6]
-
-
-
Statistical Analysis: Appropriate statistical tests (e.g., ANOVA, t-test) are used to compare the hemodynamic variables between groups at each time point.
Adverse Effects and Additional Considerations
-
Hypotension and Bradycardia: Both drugs carry a risk of causing hypotension and bradycardia, which are extensions of their therapeutic effects.[8] Dexmedetomidine may cause initial transient hypertension if a loading dose is administered too rapidly, due to the stimulation of peripheral alpha-2b receptors in vascular smooth muscle.[8]
-
Sedation: A key differentiator is dexmedetomidine's sedative properties.[11] This can be a desirable ancillary effect in certain research or clinical contexts but may be a confounding variable if the primary goal is purely hemodynamic control without altering consciousness. Esmolol has no sedative effects.
-
Analgesia: Dexmedetomidine provides some analgesic effects and can reduce the need for opioids, whereas esmolol does not have analgesic properties.[9][11]
-
Respiratory Effects: Dexmedetomidine is noted for causing minimal respiratory depression compared to other sedatives like propofol.[6][9] Esmolol, due to its beta-1 selectivity, has a lower risk of causing bronchospasm than non-selective beta-blockers, but caution is still advised in patients with reactive airway disease.[3][4]
Conclusion
Both this compound and dexmedetomidine are effective sympatholytic agents, but they are not interchangeable. The choice between them for research purposes depends on the specific experimental question.
-
This compound is the agent of choice when rapid, titratable, and short-term cardioselective beta-blockade is required without confounding sedative or analgesic effects. Its ultra-short half-life makes it ideal for experiments requiring precise temporal control of heart rate and contractility.
-
Dexmedetomidine is superior for achieving a more profound and sustained global reduction in central sympathetic tone. [6][16] It provides more effective and stable control over both heart rate and blood pressure in response to potent stimuli.[12][13] Its sedative and analgesic properties can be advantageous but must be accounted for in the experimental design.
Ultimately, a thorough understanding of their distinct pharmacological profiles, as outlined in this guide, will enable researchers to make an informed decision, ensuring the integrity and precision of their experimental outcomes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. google.com [google.com]
- 4. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Esmolol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Dexmedetomidine versus esmolol to attenuate the hemodynamic response to laryngoscopy and tracheal intubation: A randomized double-blind clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dexmedetomidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. litfl.com [litfl.com]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Dexmedetomidine: a novel sedative-analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Dexmedetomidine vs Esmolol on Postintubation Hemodynamics: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An observational study to compare the efficacy of intravenous dexmedetomidine versus intravenous esmolol for attenuation of pressor response during laryngoscopy and endotracheal intubation - Indian J Clin Anaesth [ijca.in]
- 14. The Comparison of Dexmedetomidine, Esmolol, and Combination of Dexmedetomidine with Esmolol for Attenuation of Sympathomimetic Response to Laryngoscopy and Intubation in Patients Undergoing Coronary Artery Bypass Grafting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Comparative study of intraoperative infusion of dexmedetomidine vs esmolol for controlled hypotension in functional endoscopic sinus surgeries | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 16. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of Esmolol Hydrochloride: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Esmolol Hydrochloride, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and regulatory compliance.
I. Chemical and Safety Data Overview
This compound is a short-acting beta-1 adrenergic receptor blocker.[1] It is considered a moderate hazard and a hazardous substance according to OSHA 29 CFR 1910.1200.[2][3] Proper handling and disposal are critical to prevent personal exposure and environmental contamination.
Quantitative Data and Physical Properties
| Property | Value | Source |
| pH (Solution) | 4.5 - 5.5 | [1][4] |
| Octanol/Water Partition Coefficient (Kow) | 0.42 (at pH 7) | [2] |
| Recommended Storage Temperature | 15°C to 30°C (59°F to 86°F) | [4][5][6] |
| Chemical Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [1][2][3] |
II. Core Disposal Protocol
Disposal of this compound must adhere strictly to local, state, and federal regulations.[2][4][7] Never discharge this compound into sewers or waterways.[2][3]
Step 1: Waste Identification and Segregation
-
Unused or Expired Product: Segregate unused or expired this compound for disposal. The primary recommendation is to explore recycling or return options with the manufacturer or supplier.[2][5]
-
Contaminated Materials: Any materials used in handling, such as personal protective equipment (PPE), spill absorbents, and empty containers, should be treated as hazardous waste.
-
Empty Containers: Decontaminate empty containers before disposal. Be aware that they may retain chemical hazards until properly cleaned and destroyed.[2][3]
Step 2: Selection of Disposal Method If recycling or returning the product is not feasible, the following methods are recommended, subject to approval by a licensed waste management authority:[2]
-
Incineration: The preferred method is incineration in a licensed apparatus after admixing with a suitable combustible material.[2]
-
Licensed Landfill: Burial in a licensed landfill is another potential option.[2]
Consult with your institution's Environmental Health and Safety (EHS) department or a certified waste management provider to ensure compliance.
III. Accidental Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental release.
Personal Protective Equipment (PPE) Before addressing a spill, ensure you are wearing appropriate PPE:
Spill Cleanup Methodology
For Solid (Powder) Spills:
-
Alert Personnel: Inform personnel in the immediate area of the spill.[2][3]
-
Avoid Dust Generation: Use dry cleanup procedures. Do not dry sweep , as this can aerosolize the powder.[2][3]
-
Dampen the Spill: Lightly dampen the powder with water to prevent it from becoming airborne before sweeping.[2][3]
-
Collect the Material: Carefully sweep or vacuum the material. The vacuum cleaner must be fitted with a HEPA-type exhaust filter.[2][3]
-
Containerize Waste: Place the collected residue into a sealed, clearly labeled hazardous waste container for disposal.[2][3]
For Liquid (Solution) Spills:
-
Contain the Spill: Use an inert absorbent material such as sand, earth, or oil dry to contain the spill.[4][8]
-
Absorb the Liquid: Absorb the spilled solution with the inert material.[4]
-
Collect and Containerize: Using non-sparking tools, collect the absorbed material and place it into a suitable, labeled chemical waste container.[9]
-
Decontaminate the Area: After the bulk of the spill has been removed, flush the spill area with soap and water.[4]
-
Collect Wash Water: All wash water must be collected for treatment and proper disposal. DO NOT allow wash water to enter drains or sewer systems.[2][3]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. wgcriticalcare.com [wgcriticalcare.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. phebra.com [phebra.com]
- 4. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 5. This compound | C16H26ClNO4 | CID 104769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Esmolol HCl or this compound USP Grade Manufacturers, SDS [mubychem.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. phebra.com [phebra.com]
- 9. gps.mylwebhub.com [gps.mylwebhub.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
